molecular formula C18H17NO4 B13419998 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

Katalognummer: B13419998
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: DWTJSWZBVRWCKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid is a fully characterized chemical compound that serves as a critical reference standard for the active pharmaceutical ingredient (API) Oxaprozin . It is supplied compliant with stringent regulatory guidelines to ensure traceability against pharmacopeial standards such as those from the USP or EP . This compound is primarily used in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation stages of pharmaceutical development . By providing a reliable benchmark, it enables researchers to ensure the identity, purity, and quality of Oxaprozin in both raw material and final drug product analyses. This reagent is intended for research use only and is strictly not for human use.

Eigenschaften

Molekularformel

C18H17NO4

Molekulargewicht

311.3 g/mol

IUPAC-Name

4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]butanoic acid

InChI

InChI=1S/C18H17NO4/c20-15(11-12-16(21)22)19-17(13-7-3-1-4-8-13)18(23)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,20)(H,21,22)

InChI-Schlüssel

DWTJSWZBVRWCKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)CCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Chemical Architecture and Analytical Profiling of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis and quality control, understanding the mechanistic pathways of active pharmaceutical ingredients (APIs) is paramount. 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is a critical acyclic intermediate and a strictly regulated impurity in the synthesis of Oxaprozin, a widely prescribed non-steroidal anti-inflammatory drug (NSAID)[1][2].

This technical guide deconstructs the structural properties, synthetic causality, and analytical methodologies associated with this specific compound. By examining its dual role as a Robinson-Gabriel cyclodehydration precursor and a photolabile entity, we provide a self-validating framework for its synthesis as a reference standard and its robust quantification in stability-indicating assays.

Structural Architecture and Physicochemical Profile

The molecule is an α -acylamino ketone derivative, characterized by two distinct functional domains:

  • The Desyl Moiety (2-oxo-1,2-diphenylethyl): A highly lipophilic, UV-active chromophore that imparts unique photochemical properties to the molecule[3].

  • The Succinamic Acid Tail: A hydrophilic, terminal carboxylic acid chain that provides the nitrogen atom necessary for subsequent heterocyclic ring closure.

Understanding these domains is critical for predicting the molecule's behavior in both synthetic reactors and chromatographic columns.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
IUPAC Name 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]butanoic Acid
Common Alias Oxaprozin Impurity, N-desyl-succinamic acid
Molecular Formula C₁₈H₁₇NO₄[4][5]
Molecular Weight 311.34 g/mol [6]
Hydrogen Bond Donors 2 (Amide NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens)
Pharmacopeial Status API Impurity Standard (Custom Synthesis)

Mechanistic Role in API Synthesis

In the industrial production of Oxaprozin, benzoin is first esterified with succinic anhydride to form benzoin hemisuccinate[1][7]. When this intermediate is refluxed in acetic acid with ammonium acetate, an amidation reaction occurs. The ester oxygen is displaced by nitrogen, generating 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid in situ.

This compound is the exact acyclic precursor required for the Robinson-Gabriel synthesis [8][9]. Under acidic, dehydrating conditions, the ketone enolizes and attacks the amide carbonyl. The subsequent elimination of a water molecule yields the fully substituted 4,5-diphenyloxazole core of Oxaprozin[10][11]. Incomplete cyclodehydration results in the retention of this acyclic precursor as a detectable API impurity[4][12].

G A Benzoin + Succinic Anhydride B Benzoin Hemisuccinate (Ester Intermediate) A->B Pyridine, 90°C (Esterification) C 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino] -butanoic Acid (Acyclic Precursor) B->C NH4OAc, AcOH (Amidation) D Oxaprozin (4,5-Diphenyloxazole Core) C->D Robinson-Gabriel Cyclodehydration (-H2O)

Fig 1: Synthetic pathway of Oxaprozin highlighting the acyclic precursor intermediate.

Self-Validating Experimental Protocols

To accurately quantify this impurity in Oxaprozin batches per ICH Q3A guidelines, laboratories must synthesize it in high purity to serve as an analytical reference standard.

Protocol 1: Targeted Synthesis of the Analytical Reference Standard

Unlike the industrial route which generates this compound transiently, the most efficient way to synthesize the pure standard is via the direct ring-opening of succinic anhydride using desylamine.

  • Causality Principle: Triethylamine (TEA) is utilized to neutralize the desylamine hydrochloride salt, liberating the highly nucleophilic free amine. The strained ring of succinic anhydride undergoes rapid, regioselective nucleophilic acyl substitution by the primary amine, yielding the mono-amide without the need for complex coupling reagents like EDC or DCC.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of desylamine hydrochloride (2-amino-1,2-diphenylethan-1-one HCl) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Amine Liberation: Add 2.0 equivalents of Triethylamine (TEA) dropwise. Observation: The suspension will transition to a clear solution as the free amine is liberated.

  • Ring Opening: Portion-wise, add 1.1 equivalents of succinic anhydride. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1M HCl. Causality: The acidic wash protonates and removes unreacted desylamine and excess TEA into the aqueous phase, leaving the target carboxylic acid in the organic layer.

  • Isolation: Extract the organic layer with saturated aqueous NaHCO₃. The product will move to the aqueous layer as a sodium salt. Acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the pure 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid.

  • Filtration: Filter the white precipitate, wash with cold distilled water, and dry under vacuum.

Protocol 2: HPLC-UV Stability-Indicating Assay

To detect this impurity in an Oxaprozin API matrix, the chromatographic method must resolve the acyclic precursor from the cyclized drug substance.

  • Causality Principle: The use of Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of the butanoic acid moiety (pKa ~4.5). By keeping the molecule in its neutral state, secondary interactions with the silica support are minimized, resulting in sharp, symmetrical peaks and enhanced retention on the hydrophobic stationary phase.

Step-by-Step Methodology:

  • Column Selection: C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Channel A: HPLC-grade Water with 0.1% TFA.

    • Channel B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Program: 30% B to 80% B over 20 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at an oven temperature of 30°C.

  • Detection: UV absorbance at 254 nm. Causality: The extended π -conjugation of the diphenyl groups in the desyl moiety provides a robust UV chromophore, ensuring a low Limit of Detection (LOD).

Photochemical Considerations (The "Caged" Effect)

A critical, often overlooked property of 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is its photolability. The 2-oxo-1,2-diphenylethyl unit is widely recognized in photopharmacology as the "desyl" caging group[3].

When exposed to UV light (specifically in the 300–400 nm range), the desyl carbonyl is excited to a singlet state, which rapidly undergoes intersystem crossing to a triplet state. This triggers a solvolytic photodegradation mechanism, releasing the attached functional group (in this case, succinamic acid) and forming a benzofuran derivative[3].

Operational Directive: Because of this inherent photolability, all analytical reference standards and sample solutions containing this impurity must be prepared in amber volumetric flasks and protected from ambient laboratory lighting to prevent false-negative impurity quantifications due to photodegradation.

References

  • 85-5288-94 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid - AS ONE. Source: as-1.co.jp. URL:[Link][4]

  • Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid - ResearchGate. Source: researchgate.net. URL: [Link][3]

  • 3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid - Axios Research. Source: axios-research.com. URL: [Link][6]

  • 85-5288-93 4-Oxo-4-[(2-oxo-1,2-diphenylethyl... - AXEL - AS ONE. Source: as-1.co.jp. URL:[Link][12]

  • C18H17NO4 - ChemBK. Source: chembk.com. URL:[Link][5]

  • Synthesis of Oxaprozin - Chempedia - LookChem. Source: lookchem.com. URL: [Link][1]

  • Oxaprozin, Wy-21743, Xopane(as potassium), Daypro... - DrugFuture. Source: drugfuture.com. URL: [Link][7]

  • Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction - ACS Publications. Source: acs.org. URL: [Link][10]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles - ACS Publications. Source: acs.org. URL:[Link][11]

  • Robinson-Gabriel Synthesis - SynArchive. Source: synarchive.com. URL:[Link][8]

  • Robinson–Gabriel synthesis - Wikipedia. Source: wikipedia.org. URL:[Link][9]

Sources

mechanism of action for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling and Structural Dynamics of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid.

Executive Summary

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid (also known as N-desylsuccinamic acid) is a highly specific structural entity primarily encountered in pharmaceutical development as a synthetic intermediate and a hydrolytic degradation impurity of the nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin [1].

Unlike its parent compound, which actively inhibits Cyclooxygenase (COX-1/COX-2) and the Soluble Epoxide Hydrolase Phosphatase (sEH-P) domain[2], this ring-opened amide represents a loss-of-function structural state . In the context of in vitro drug development, researchers utilize this compound not as a therapeutic agent, but as a critical negative control and structure-activity relationship (SAR) reference standard [3]. By profiling this impurity, scientists can validate the absolute necessity of the rigid oxazole pharmacophore for target engagement and establish rigorous stability-indicating assays for NSAID formulations[1].

Structural Basis of Pharmacological Attenuation (The "Anti-Mechanism")

To understand the in vitro behavior of 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid, one must analyze the causality of its pharmacological attenuation compared to Oxaprozin.

  • The Thermodynamic Entropy Penalty: Oxaprozin features a 4,5-diphenyloxazole ring. This rigid, planar core is thermodynamically primed to insert into the narrow, hydrophobic channels of COX-1/2 (interacting with Arg120 and Tyr355) and the sEH-P active site[2]. When the oxazole ring undergoes hydrolytic cleavage to form the amide impurity, the molecule gains significant rotational degrees of freedom (increasing from 4 to 8 rotatable bonds). Binding this highly flexible molecule to a rigid target pocket requires "freezing" these bonds, which incurs a massive, unfavorable entropic penalty ( ΔS ), rendering the binding event thermodynamically unviable.

  • Steric and Electrostatic Clashing: The ring-opening event exposes a polar amide carbonyl group. In the highly lipophilic binding pockets of COX enzymes and the sEH-P domain, this polar moiety creates severe electrostatic repulsion and steric clashing, effectively abolishing target affinity[3].

G Oxa Oxaprozin (Active Drug) Rigid Oxazole Core Hydro Hydrolytic Degradation (Ring Opening) Oxa->Hydro In Vivo / Stability Stress COX COX-1/2 & sEH-P Target Engagement Oxa->COX Active Binding Imp 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino] -butanoic Acid (Impurity) Hydro->Imp H2O NoCOX Loss of Target Affinity (Steric Clash / High Entropy) Imp->NoCOX Inactive

Structural degradation pathway of Oxaprozin to its inactive amide impurity.

In Vitro Experimental Workflows

To empirically validate the loss of target engagement and track the formation of this impurity, the following self-validating in vitro protocols must be employed.

Protocol 1: COX-1/COX-2 Fluorometric Inhibitor Screening

Rationale: To confirm that the flexible amide backbone fails to inhibit prostaglandin synthesis, establishing its utility as an SAR negative control.

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid and Oxaprozin (positive control) in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in Tris-HCl assay buffer (pH 8.0) containing hematin and arachidonic acid.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the test compound, 10 µL of recombinant human COX-1 or COX-2, and 70 µL of assay buffer. Incubate at 37°C for 10 minutes to allow for potential steady-state binding.

  • Reaction Initiation & Detection: Add 10 µL of the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and arachidonic acid. The COX-mediated reduction of PGG2 to PGH2 will oxidize ADHP to highly fluorescent resorufin.

  • Self-Validation: Read fluorescence (Ex/Em = 535/590 nm). The assay is validated if Oxaprozin yields an IC50​ of ~0.11 µM for COX-2[2], while the amide impurity shows no significant inhibition (baseline fluorescence equivalent to the DMSO vehicle control).

Protocol 2: Soluble Epoxide Hydrolase Phosphatase (sEH-P) Activity Assay

Rationale: Oxaprozin is a known weak inhibitor of sEH-P[2]. This assay determines if the ring-opened impurity retains any off-target phosphatase inhibition.

  • Enzyme Preparation: Dilute recombinant human sEH-P domain (N-terminal) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.

  • Compound Pre-incubation: Mix 50 µL of the enzyme solution with 10 µL of the amide impurity (dose-response curve up to 100 µM). Incubate at room temperature for 15 minutes.

  • Kinetic Readout: Initiate the reaction by adding 40 µL of a fluorescent lipid phosphate surrogate (e.g., AttoPhos). Monitor the increase in fluorescence continuously for 30 minutes. The lack of signal suppression confirms the inability of the amide to induce the necessary conformational fit in the sEH-P pocket[2].

Protocol 3: HPLC-MS/MS Stability & Degradation Profiling

Rationale: To track the hydrolytic conversion of Oxaprozin into 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid during forced degradation studies[1].

  • Forced Degradation: Subject 1 mg/mL Oxaprozin to 0.1 N NaOH for 24 hours at 60°C to force oxazole ring hydrolysis. Neutralize the sample with 0.1 N HCl.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Monitor the eluent using Electrospray Ionization (ESI) in positive mode. Track the parent Oxaprozin ( [M+H]+ m/z 294) and the emergence of the amide impurity ( [M+H]+ m/z 312).

Workflow Step1 Compound Preparation (10 mM DMSO Stock) Step2 In Vitro Assay Allocation Step1->Step2 Sub1 COX-1/2 Fluorometric Assay Evaluate Prostaglandin Synthesis Step2->Sub1 Sub2 sEH-P Phosphatase Assay Evaluate Lipid Phosphate Hydrolysis Step2->Sub2 Sub3 HPLC-MS/MS Impurity & Stability Profiling Step2->Sub3

In vitro experimental workflow for SAR validation and impurity profiling.

Quantitative Data Summary

The following table summarizes the comparative in vitro pharmacological and physicochemical properties, illustrating the functional collapse caused by the structural transition from the rigid oxazole to the flexible amide.

ParameterOxaprozin (Active Parent)4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid (Impurity)
Structural State Rigid 4,5-diphenyloxazole coreFlexible acyclic amide (Ring-opened)
Rotatable Bonds 48
COX-1 Inhibition ( IC50​ ) ~0.74 µMInactive (>100 µM)
COX-2 Inhibition ( IC50​ ) ~0.11 µMInactive (>100 µM)
sEH-P Inhibition ( IC50​ ) ~5.0 µMInactive (>100 µM)
Primary In Vitro Utility Target engagement / Positive ControlSAR Negative Control / Stability Marker

References

  • Kramer, J. S., et al. (2019). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry. [2]

  • Schierle, S., et al. (2021). Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. Journal of Medicinal Chemistry. [3]

  • Veeprho Pharmaceuticals. Oxaprozin Impurities and Related Compound. [1]

  • Opulent Pharma. Contract Research Organization (CRO) involved in Impurity, Synthesis, Building blocks & library synthesis.[4]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid: A Framework for Novel Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is both arduous and intricate. A molecule's success is not solely dictated by its potency against a therapeutic target but equally by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This guide provides a comprehensive framework for the robust pharmacokinetic profiling of the novel small molecule, 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid (hereinafter referred to as 'Compound X').

While specific experimental data for Compound X is not yet publicly available, this document serves as a detailed roadmap for its evaluation. The principles and methodologies outlined herein are grounded in established scientific practice and regulatory expectations, providing a universal template for researchers, scientists, and drug development professionals. We will not merely list protocols; we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that builds a comprehensive and trustworthy data package for this promising NCE.

Foundational Physicochemical and Bioanalytical Characterization

Before embarking on complex biological assays, a thorough understanding of Compound X's fundamental properties is paramount. This initial characterization informs the design of all subsequent ADME studies and is crucial for the development of a reliable bioanalytical method.

Physicochemical Properties

The intrinsic properties of Compound X will govern its behavior in biological systems. Key parameters to be determined include:

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability. We will assess solubility at various pH levels (e.g., 2.0, 5.0, 7.4) to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH is a key indicator of a compound's ability to cross biological membranes. It also influences plasma protein binding, tissue distribution, and metabolism.

  • pKa: The ionization constant will determine the charge of Compound X at different physiological pH values, which in turn affects its solubility, permeability, and binding characteristics.

  • Chemical Stability: The stability of Compound X in buffer solutions at different pH values and in the presence of light should be assessed to ensure the integrity of the compound during experiments.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. It ensures that the data generated are accurate, precise, and reproducible.[1] For Compound X, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Method Development and Validation

  • Instrumentation and Optimization:

    • Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

    • Optimize the mass spectrometric parameters for Compound X by infusing a standard solution to determine the precursor ion and the most abundant and stable product ions for multiple reaction monitoring (MRM).

    • Select an appropriate internal standard (IS), preferably a stable isotope-labeled version of Compound X, to account for variability in sample processing and instrument response.

  • Chromatographic Separation:

    • Develop a chromatographic method that provides adequate retention of Compound X and separates it from endogenous matrix components.

    • A reverse-phase C18 column is a common starting point.

    • The mobile phase composition (e.g., acetonitrile or methanol with formic acid or ammonium formate in water) and gradient will be optimized for peak shape and resolution.

  • Sample Preparation:

    • Develop a sample preparation method to extract Compound X from biological matrices (e.g., plasma, urine, tissue homogenates).

    • Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice will depend on the required sensitivity and the nature of the matrix.

  • Method Validation:

    • Conduct a full validation of the bioanalytical method in accordance with regulatory guidelines from the FDA, EMA, and ICH.[1][2][3][4][5]

    • Key validation parameters include:

      • Selectivity and Specificity: The ability to differentiate and quantify Compound X in the presence of other components in the matrix.

      • Accuracy and Precision: Assessed at multiple concentration levels (lower limit of quantification (LLOQ), low, medium, and high quality controls).

      • Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of Compound X.

      • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

      • Stability: Evaluation of Compound X's stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

      • Matrix Effect: Assessing the impact of the biological matrix on the ionization of Compound X.

In Vitro ADME Profiling: Early Insights into Pharmacokinetic Behavior

In vitro ADME assays are essential for early-stage drug discovery, providing critical data to guide lead optimization and predict in vivo performance.[6][7][8] These assays help to identify potential liabilities and prioritize compounds with favorable pharmacokinetic properties.[8]

Absorption

The primary goal is to assess the potential for Compound X to be absorbed from the gastrointestinal tract.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes) on permeable supports for 21 days.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add Compound X to the apical (A) side of the monolayer and collect samples from the basolateral (B) side over time to determine the A-to-B permeability.

    • In a separate set of wells, add Compound X to the basolateral side and collect samples from the apical side to determine the B-to-A permeability.

  • Data Analysis:

    • Quantify the concentration of Compound X in the donor and receiver compartments using the validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) will indicate if Compound X is a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution

Understanding how Compound X distributes within the body is crucial for predicting its efficacy and potential for toxicity.

Experimental Protocol: Plasma Protein Binding (PPB) Assay

  • Methodology: Rapid equilibrium dialysis is a commonly used method.

  • Procedure:

    • Add Compound X to plasma from different species (e.g., mouse, rat, dog, human).

    • Place the plasma in one chamber of the equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

    • Incubate the apparatus until equilibrium is reached.

  • Data Analysis:

    • Measure the concentration of Compound X in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction of unbound drug (fu). Only the unbound drug is free to interact with its target and be cleared from the body.

Metabolism

Metabolic stability assays predict how quickly Compound X will be cleared by metabolic enzymes, primarily in the liver.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate Compound X with liver microsomes (from different species, including human) in the presence of the cofactor NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction and analyze the remaining concentration of Compound X at each time point by LC-MS/MS.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of Compound X remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Potential for Drug-Drug Interactions

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine if Compound X inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which could lead to drug-drug interactions.

  • Methodology: Use human liver microsomes and isoform-specific probe substrates.

  • Procedure: Incubate human liver microsomes, a probe substrate, and varying concentrations of Compound X.

  • Analysis: Measure the formation of the metabolite of the probe substrate. A decrease in metabolite formation indicates inhibition by Compound X.

  • Data Calculation: Determine the IC50 value (the concentration of Compound X that causes 50% inhibition).

Hypothetical In Vitro ADME Data for Compound X

ParameterAssayResultInterpretation
Absorption Caco-2 PermeabilityPapp (A-B): 15 x 10⁻⁶ cm/sHigh permeability, good potential for oral absorption.
Efflux Ratio1.2Not a significant substrate for efflux transporters.
Distribution Plasma Protein BindingHuman: 95% boundModerately high binding; unbound fraction is 5%.
Rat: 92% boundSimilar binding across species.
Metabolism Human Liver Microsome Stabilityt1/2 = 45 minModerate metabolic stability.
Clint = 25 µL/min/mg proteinSuggests moderate hepatic clearance.
DDI Potential CYP Inhibition (IC50)> 50 µM for all major isoformsLow potential for drug-drug interactions via CYP inhibition.

In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile in a Living System

In vivo studies are essential to understand how the in vitro data translate to a whole organism.[9][10] These studies provide critical parameters like clearance, volume of distribution, half-life, and bioavailability.[9]

Workflow for an Initial In Vivo PK Study

InVivoPKWorkflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase DosePrep Dose Formulation and Preparation IVDosing Intravenous (IV) Dosing Group DosePrep->IVDosing PODosing Oral (PO) Dosing Group DosePrep->PODosing AnimalAcclimation Animal Acclimation (e.g., Rats) AnimalAcclimation->IVDosing AnimalAcclimation->PODosing BloodSampling Serial Blood Sampling IVDosing->BloodSampling PODosing->BloodSampling SampleProcessing Plasma Sample Processing BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Bioanalysis SampleProcessing->Bioanalysis PKAnalysis Pharmacokinetic Analysis Bioanalysis->PKAnalysis Reporting Data Interpretation and Reporting PKAnalysis->Reporting

Caption: Workflow for an initial in vivo pharmacokinetic study.

Experimental Protocol: Rodent PK Study (Rat)

  • Animal Model: Use male Sprague-Dawley rats, a common model for early PK studies.

  • Dosing:

    • Intravenous (IV) Group: Administer Compound X as a bolus dose (e.g., 1 mg/kg) via the tail vein to determine its disposition without the influence of absorption.

    • Oral (PO) Group: Administer Compound X by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • IV Data: Clearance (CL), Volume of distribution (Vd), and terminal half-life (t1/2).

    • PO Data: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

    • Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Hypothetical In Vivo PK Data for Compound X in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
AUC (0-inf) 12507500ng*h/mL
CL 13.3-mL/min/kg
Vdss 2.5-L/kg
t1/2 3.54.1h
Cmax -1800ng/mL
Tmax -1.0h
F% -60%

Interpretation of Hypothetical In Vivo Data:

  • The clearance of 13.3 mL/min/kg in rats is low relative to hepatic blood flow, suggesting efficient metabolism is not the primary clearance mechanism.

  • The volume of distribution (2.5 L/kg) is greater than total body water, indicating some tissue distribution.

  • The half-life of ~4 hours is suitable for once or twice-daily dosing.

  • An oral bioavailability of 60% is good and indicates that a sufficient amount of the drug is absorbed and reaches systemic circulation.

Advanced Characterization: Metabolite Identification and Excretion Pathways

Once the basic PK profile is established, further studies are often required to understand the metabolic fate of Compound X and its routes of elimination.

Workflow for Metabolite Identification

MetIDWorkflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Phase cluster_interpretation Interpretation & Confirmation Incubation Incubate Compound X with Liver Microsomes or Hepatocytes LC_HRMS LC-High Resolution MS (HRMS) Analysis Incubation->LC_HRMS DataProcessing Data Processing Software (Metabolite Prediction) LC_HRMS->DataProcessing StructureElucidation Structure Elucidation of Potential Metabolites DataProcessing->StructureElucidation InVivoConfirmation Confirmation in In Vivo Samples (Plasma/Urine) StructureElucidation->InVivoConfirmation

Caption: Workflow for in vitro metabolite identification.

Experimental Protocol: In Vitro Metabolite Identification

  • Incubation: Incubate Compound X at a higher concentration with liver microsomes or hepatocytes to generate sufficient quantities of metabolites.

  • Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as a TOF or Orbitrap instrument.

  • Data Processing: Use specialized software to compare the chromatograms of control and incubated samples to find potential metabolites based on their mass shifts from the parent compound (e.g., +16 for hydroxylation, +176 for glucuronidation).

  • Structure Elucidation: Use the fragmentation patterns from MS/MS spectra to propose structures for the observed metabolites.

Experimental Protocol: Excretion Study

  • Study Design: Administer a radiolabeled version of Compound X to rats housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and bile (if cannulated) over a period of time (e.g., 72 hours).

  • Analysis: Determine the total radioactivity in each matrix to quantify the percentage of the dose excreted by each route.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the pharmacokinetic profiling of a novel compound, using 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid as a representative model. By systematically evaluating its physicochemical properties, developing a robust bioanalytical method, and conducting a tiered series of in vitro and in vivo ADME studies, a clear picture of the compound's disposition can be constructed.

The hypothetical data presented for Compound X suggest a promising candidate with good permeability, moderate metabolic stability, a low risk of CYP-mediated drug interactions, and favorable in vivo pharmacokinetics in the rat, including good oral bioavailability. The next logical steps would involve pharmacokinetic studies in a second (non-rodent) species, further investigation of metabolic pathways, and ultimately, the use of this comprehensive data package to predict human pharmacokinetics and guide the design of first-in-human clinical trials. This structured, data-driven approach is fundamental to mitigating risk and accelerating the progression of new medicines to the patients who need them.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • Timmerman, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 239-241. [Link]

  • Creative Biolabs. In Vivo PK Studies. [Link]

  • Resolve Mass. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • Pharmaceutical and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Selvita. In Vitro ADME. [Link]

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Metabolite Identification of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and safety profiling, the identification of reactive or structurally altered metabolites is a regulatory imperative. 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is a critical ring-opened metabolite and a recognized chemical impurity of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid)[1].

This whitepaper provides an in-depth technical framework for the identification and structural elucidation of this specific acyclic amide metabolite. By leveraging Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), we establish a self-validating analytical system that not only detects the metabolite but unequivocally proves its structural causality through gas-phase fragmentation mechanics.

Mechanistic Causality: The Chemistry of Oxazole Ring Opening

To accurately identify a metabolite, an analytical scientist must first understand the chemical causality driving its formation. Oxaprozin features a 4,5-diphenyl-1,3-oxazole ring, which is generally stable under physiological conditions[2]. However, the C2-position of the oxazole ring is highly susceptible to nucleophilic attack and enzymatic oxidation.

The formation of 4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid occurs via the addition of water (hydrolysis) across the oxazole ring, breaking the C2-O bond. This biotransformation can be driven by two distinct pathways:

  • Enzymatic (Phase I Metabolism): Cytochrome P450 (CYP) enzymes mediate the epoxidation of the oxazole ring, which subsequently undergoes rapid enzymatic or spontaneous hydration, leading to ring cleavage[2].

  • Chemical Degradation: Under specific pH extremes or prolonged storage, direct hydrolytic degradation at the C2 position yields the identical acyclic amide impurity.

Understanding this dual pathway is critical. A robust experimental design must differentiate between true in vitro/in vivo metabolism and ex vivo sample preparation artifacts.

MetabolicPathway Oxa Oxaprozin (m/z 294.1125) CYP CYP450 / Epoxidation (Phase I Metabolism) Oxa->CYP Oxidation Hydro Hydrolytic Ring Opening (+H2O) Oxa->Hydro Direct Chemical Hydrolysis (Degradation) CYP->Hydro H2O Addition Met 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid (m/z 312.1230) Hydro->Met C-O Bond Cleavage

Figure 1: Proposed metabolic and chemical degradation pathways leading to the oxazole ring-opened metabolite.

Analytical Strategy: A Self-Validating System

The core challenge in identifying this metabolite is confirming that the observed mass shift (+18.0105 Da) represents a true structural ring opening rather than a simple non-covalent hydration artifact formed in the Electrospray Ionization (ESI) source.

To build a self-validating system , our protocol relies on three pillars of trustworthiness:

  • Orthogonal Control Incubations: Utilizing minus-NADPH controls to subtract chemical degradation background from true CYP-mediated metabolism.

  • High-Mass Accuracy: Utilizing Orbitrap or Q-TOF instrumentation to achieve sub-3 ppm mass accuracy, confirming the exact elemental composition shift from C18​H15​NO3​ to C18​H17​NO4​ .

  • Diagnostic MS/MS Fragmentation: Relying on Collision-Induced Dissociation (CID) to generate fragment ions that are structurally impossible to form from the intact oxazole ring.

Step-by-Step Experimental Protocol

The following methodology outlines the in vitro generation and subsequent LC-HRMS/MS detection of the target metabolite.

Phase A: In Vitro Incubation
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Combine HLM (1 mg/mL final protein concentration) and Oxaprozin (10 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Controls (Critical Step): Simultaneously run a "Zero-Minute" control (quenched immediately) and a "Minus-NADPH" control (incubated for 60 minutes without cofactor) to establish baseline chemical stability.

  • Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

Phase B: Sample Preparation
  • Precipitation: Vortex the quenched samples for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to UHPLC vials, avoiding the protein pellet.

Phase C: UHPLC-HRMS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 12 minutes to ensure separation of the highly polar ring-opened metabolite from the lipophilic parent drug[3].

  • Mass Spectrometry: Operate the HRMS in ESI positive mode using Data-Dependent Acquisition (DDA). Set the MS1 resolution to 70,000 and MS2 resolution to 17,500.

Workflow Incubation 1. In Vitro Incubation (HLM / Hepatocytes) Prep 2. Sample Preparation (Protein Crash & Centrifugation) Incubation->Prep LC 3. UHPLC Separation (C18, Gradient Elution) Prep->LC HRMS 4. HRMS/MS Analysis (ESI+, DDA Mode) LC->HRMS Data 5. Data Processing (Mass Defect & Fragments) HRMS->Data

Figure 2: Step-by-step LC-HRMS/MS analytical workflow for metabolite identification.

Data Presentation & Structural Elucidation

Upon data acquisition, Mass Defect Filtering (MDF) is applied using the parent drug as a template to isolate drug-related material from the complex biological matrix. The quantitative and qualitative HRMS data are summarized below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary
CompoundElemental FormulaTheoretical m/z [M+H]⁺Experimental m/zMass Error (ppm)Diagnostic MS/MS Fragments (m/z)
Oxaprozin (Parent) C18​H15​NO3​ 294.1125294.1128+1.0248.1070, 220.1121, 105.0335
Ring-Opened Metabolite C18​H17​NO4​ 312.1230312.1234+1.3294.1125, 212.1070, 105.0335
Causality in MS/MS Interpretation (Expert Insight)

The structural elucidation of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid relies on specific gas-phase thermodynamic behaviors:

  • The Dehydration Peak (m/z 294.1125): When subjected to CID, the protonated molecular ion (m/z 312.1230) exhibits a highly abundant neutral loss of 18.0105 Da ( H2​O ). This gas-phase dehydration effectively re-closes the acyclic structure, forming an oxaprozin-like fragment in the collision cell.

  • The Desylamine Fragment (m/z 212.1070) - The Ultimate Validator: The definitive proof of the acyclic amide structure lies in the cleavage of the newly formed succinic acid-amide bond. This cleavage generates the protonated 2-amino-1,2-diphenylethanone (desylamine) fragment at m/z 212.1070. Crucially, this fragment is structurally impossible to form directly from the intact oxazole ring of the parent drug without prior ring opening. Its presence in the MS/MS spectrum serves as the ultimate self-validating data point, confirming the exact location of the biotransformation.

  • The Benzoyl Cation (m/z 105.0335): A common structural motif shared by both the parent and the metabolite, representing the terminal phenyl-carbonyl group, confirming that the diphenyl backbone remains intact.

Conclusion

The identification of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid requires a synthesis of organic chemistry principles and advanced mass spectrometry. By understanding the causality of oxazole ring instability and employing a self-validating LC-HRMS/MS workflow with rigorous controls, analytical scientists can confidently differentiate between true enzymatic biotransformations and ex vivo degradation artifacts. This level of analytical rigor ensures the highest standards of safety and efficacy profiling in pharmaceutical development.

References

  • Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). ResearchGate. Available at:[Link]

  • Elimination Profiles of Oxaprozin in Equine Urine and Serum after a 4.8-g Dose. Oxford University Press. Available at:[Link]

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Methodological & Application

using 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the development of efficient pathways to novel heterocyclic scaffolds is of paramount importance. The 4-oxo-4-aminobutanoic acid framework represents a highly versatile and synthetically accessible precursor that serves as a cornerstone for the construction of a diverse array of nitrogen-containing heterocycles. While the specific derivative, 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid, is not extensively documented, the broader class of N-substituted 4-oxo-4-aminobutanoic acids are invaluable intermediates for researchers, scientists, and drug development professionals.

The synthetic utility of this scaffold is rooted in its bifunctional nature. It possesses a ketone and a carboxylic acid, which are quintessential 1,4-dicarbonyl functionalities, alongside a modifiable amide group. This arrangement allows for a range of selective chemical transformations, primarily intramolecular and intermolecular cyclization reactions, to generate medicinally relevant structures such as pyridazinones, pyrrolidinones, and potentially pyrroles. This guide provides a comprehensive overview of the synthesis of these precursors and detailed protocols for their application in constructing key heterocyclic systems.

Part 1: Synthesis of N-Substituted 4-Oxo-4-aminobutanoic Acid Precursors

The most direct and atom-economical method for synthesizing N-substituted 4-oxo-4-aminobutanoic acids is the nucleophilic ring-opening of succinic anhydride with a primary or secondary amine.[1][2] This reaction is typically high-yielding and can often be performed under mild conditions, sometimes using green solvents like water.[1] The amine's nucleophilic attack on one of the anhydride's carbonyl carbons leads to the formation of an amide bond and a terminal carboxylic acid, yielding the desired product in a single, efficient step.[1]

G cluster_0 Precursor Synthesis Succinic_Anhydride Succinic Anhydride Solvent_Heat Solvent, Heat Succinic_Anhydride->Solvent_Heat Amine Primary/Secondary Amine (R-NH2) Amine->Solvent_Heat Product 4-Oxo-4-(substituted)amino- butanoic Acid Solvent_Heat->Product

Caption: General workflow for the synthesis of N-substituted 4-oxo-4-aminobutanoic acids.

Experimental Protocol: Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid

This protocol provides a representative and environmentally conscious method for synthesizing a member of this precursor class using water as the solvent.[1]

Materials and Equipment:

Material/EquipmentDescription
2-AminopyridineReagent grade, ≥98%
Succinic AnhydrideReagent grade, ≥99%
Deionized WaterSolvent
Hydrochloric Acid (HCl)2M solution, for acidification
EthanolFor recrystallization
Round-bottom flask100 mL
Reflux condenser
Heating mantle with magnetic stirrer
pH paper or pH meter
Buchner funnel and filter flaskFor vacuum filtration

Procedure:

  • Dissolution of Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (0.02 mol, 1.88 g) in 40 mL of deionized water. Gentle heating may be applied to aid dissolution.[1]

  • Addition of Anhydride: While stirring, gradually add succinic anhydride (0.02 mol, 2.00 g) to the solution.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100 °C). Maintain reflux with continuous stirring for 2 hours.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. A white precipitate of the product should form as the solution cools.[1]

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.

Expected Outcome:

The procedure should yield 4-Oxo-4-(pyridin-2-ylamino)butanoic acid as a white crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Part 2: Applications in the Synthesis of Heterocyclic Scaffolds

The true value of the 4-oxo-4-aminobutanoic acid scaffold lies in its ability to serve as a launching point for a variety of heterocyclic systems. The 1,4-dicarbonyl relationship is key to many classical named reactions for heterocycle synthesis.

Application 1: Synthesis of Pyridazinones

One of the most robust and widely reported applications of 4-oxo-butanoic acid derivatives is in the synthesis of pyridazinones. These six-membered heterocycles are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including cardiotonic, hypotensive, and anticancer effects.[3][4][5] The synthesis is achieved through a cyclocondensation reaction with hydrazine or its derivatives.

The mechanism involves the initial formation of a hydrazone with the ketone functionality, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or its activated form), leading to cyclization and dehydration to afford the pyridazinone ring.

G Precursor 4-Oxo-4-aminobutanoic Acid Derivative Reaction Cyclocondensation (e.g., Reflux in Ethanol) Precursor->Reaction Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Hydrazine->Reaction Product Pyridazinone Derivative Reaction->Product

Caption: Synthesis of pyridazinones from 4-oxo-4-aminobutanoic acid precursors.

General Protocol: Cyclocondensation to form a 6-Aryl-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from general procedures for the synthesis of pyridazinones from 4-aryl-4-oxobutanoic acids.[3][6]

  • Reactant Mixture: In a round-bottom flask, dissolve the 4-oxo-4-(substituted)amino-butanoic acid (1 eq.) in a suitable solvent such as absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq.) to the solution. If a substituted pyridazinone is desired, a substituted hydrazine (e.g., phenylhydrazine) can be used.

  • Reaction: Reflux the mixture for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The resulting solid can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyridazinone derivative.

Application 2: Synthesis of Pyrrolidinones (γ-Lactams)

The 4-aminobutanoic acid core of the precursor is the basis for the formation of γ-lactams (2-pyrrolidinones), a structural motif found in numerous pharmaceuticals.[7] This transformation involves an intramolecular cyclization via amide bond formation between the terminal carboxylic acid and the secondary amine of the amide, which would require a selective reduction of the ketone and activation of the carboxylic acid. A more direct route involves the reductive amination of the ketone with an external amine, followed by lactamization.

However, a more synthetically relevant transformation for this specific precursor involves the cyclization of the parent 4-aminobutanoic acid derivatives. Studies have shown that N- and α-substituted derivatives of 4-aminobutanoic acid can undergo rapid intramolecular cyclization to form γ-lactams under physiological conditions, making them interesting as potential self-immolative spacers in drug delivery systems.[8][9]

Application 3: Potential Use in Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and powerful method for constructing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[10][11] The 4-oxobutanoic acid scaffold is a 1,4-dicarbonyl equivalent. The reaction with a primary amine or ammonia under acidic conditions could potentially lead to the formation of a pyrrole derivative.

The mechanism involves the formation of an enamine from the amine and the ketone, followed by intramolecular nucleophilic attack on the carboxylic acid (or an activated ester derivative), and subsequent dehydration to form the aromatic pyrrole ring. While this application is less directly documented for N-substituted 4-oxo-4-aminobutanoic acids compared to pyridazinone formation, it represents a logical and valuable synthetic pathway to explore for creating highly functionalized pyrroles.[6][10]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations.[1][4][12] The synthesis of the precursor via anhydride ring-opening is a fundamental and reliable reaction in organic chemistry.[2] Similarly, the cyclocondensation of 1,4-dicarbonyl systems with hydrazine to form pyridazinones is a textbook reaction for the construction of this heterocycle.[6][13] Researchers can validate the success of these protocols through standard analytical methods:

  • TLC: To monitor reaction progress and assess the purity of the isolated products.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the synthesized compounds by analyzing chemical shifts, coupling constants, and the number of unique protons and carbons.

  • Mass Spectrometry: To confirm the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ketone, carboxylic acid, and amide/lactam).

By following these established procedures and employing standard analytical validation, researchers can confidently synthesize and utilize the 4-oxo-4-aminobutanoic acid scaffold in their synthetic endeavors.

References

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]

  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • Synthesis of pyridazinone derivatives. ResearchGate. [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Semantic Scholar. [Link]

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. ChEMBL. [Link]

  • Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica. [Link]

  • Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & medicinal chemistry letters. [Link]

  • Synthesis of Anhydrides from Carboxylic Acids. quimicaorganica.org. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: Potential candidates as self-immolative spacers. ResearchGate. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of pyrrolidinones 2a-2h via four-component reactions a. ResearchGate. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. [Link]

  • Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Pazdera, P., & Šimbera, J. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. [Link]

  • Process for the preparation of succinic anhydride derivatives.
  • Succinic anhydride. Wikipedia. [Link]

  • Sitka, I., et al. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European journal of medicinal chemistry. [Link]

  • Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Cyclization Modes in Anilides of N-Protected 3-Oxo-4-phenylaminobutyric Acid Under Knorr Conditions. MDPI. [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. [Link]

  • Cook, M. C., et al. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]

  • Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. [Link]

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Application Note: LC-MS/MS Fragmentation Dynamics and Structural Elucidation of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary & Chemical Context

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid (often referred to as desyl succinamide) is a complex synthetic molecule featuring a photolabile/reactive desyl core conjugated to a succinamic acid moiety. In drug development and synthetic organic chemistry, tracking this compound and its metabolites requires highly specific analytical methodologies.

As a Senior Application Scientist, I have designed this protocol to move beyond basic step-by-step instructions. This guide details the causality behind the mass spectrometric behavior of this compound, providing a self-validating LC-MS/MS workflow that ensures high-confidence structural elucidation and quantification.

Physicochemical Properties Summary
PropertyValueAnalytical Implication
Chemical Formula C₁₈H₁₇NO₄Requires high-resolution MS for exact mass confirmation.
Monoisotopic Mass 311.1158 DaBase peak for isotopic distribution calculations.
[M+H]⁺ (ESI+) 312.1236 m/zPrimary precursor ion for positive mode MRM.
[M-H]⁻ (ESI-) 310.1085 m/zPrimary precursor ion for negative mode MRM.
LogP (Estimated) ~2.8Highly retained on reversed-phase C18 columns.

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. The molecule exhibits distinct fragmentation behaviors depending on the ionization polarity.

Positive Ion Mode (ESI+)

In positive electrospray ionization, protonation primarily occurs at the highly basic amide nitrogen or the adjacent ketone oxygen. According to the "mobile proton" model, protonation at the amide nitrogen significantly weakens the adjacent C-N bond[1]. Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic neutral loss of succinic anhydride (-100 Da), yielding a highly stable protonated desyl amine fragment at m/z 212.10.

Secondary fragmentation of this product ion involves the expulsion of ammonia (-17 Da) to form the desyl cation (m/z 195.08). A subsequent alpha-cleavage between the two core carbons generates the dominant benzoyl cation (m/z 105.03), which serves as an excellent qualifier ion.

ESI_Positive_Fragmentation M [M+H]+ m/z 312.12 Protonated Precursor DesylAmine [Desyl Amine + H]+ m/z 212.10 Amide Cleavage M->DesylAmine - Succinic Anhydride (-100 Da) DesylCation [Desyl Cation]+ m/z 195.08 Loss of NH3 DesylAmine->DesylCation - NH3 (-17 Da) Benzoyl [Benzoyl Cation]+ m/z 105.03 Alpha-Cleavage DesylCation->Benzoyl - C7H8 (-90 Da) Phenyl [Phenyl Cation]+ m/z 77.04 Loss of CO Benzoyl->Phenyl - CO (-28 Da)

ESI+ fragmentation pathway of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid.

Negative Ion Mode (ESI-)

In negative ion mode, the terminal carboxylic acid readily deprotonates to form the [M-H]⁻ anion at m/z 310.11. The fragmentation of the succinamic acid tail mirrors the established behavior of acyclic dicarboxylic acids. The deprotonated carboxylate group acts as an internal nucleophile, driving either decarboxylation (-44 Da, m/z 266.12) or dehydration to form a cyclic succinimide derivative (-18 Da, m/z 292.10)[2].

Experimental Protocols & Methodologies

To ensure a self-validating system, the following protocol integrates sample cleanup with optimized chromatography to eliminate matrix effects that commonly plague succinic acid derivatives.

Sample Preparation (Biological Matrix)

Causality: Protein precipitation is chosen over Liquid-Liquid Extraction (LLE) to preserve the highly polar succinamic acid moiety, which can partition poorly into non-polar organic solvents.

  • Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (spiked with an appropriate isotopically labeled internal standard).

  • Vortex vigorously for 30 seconds to disrupt protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

UHPLC Separation Parameters

Causality: A sub-2-micron C18 column is utilized to provide the high theoretical plate counts necessary to resolve the target analyte from endogenous isobaric lipids. Formic acid is added to both mobile phases to ensure the analyte remains fully protonated in positive mode, while still allowing for sufficient deprotonation in the ESI source for negative mode switching.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

Mass Spectrometry (Tandem MS) Parameters
  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Polarity: Fast Polarity Switching (Pos/Neg)

  • Capillary Voltage: +3.5 kV (Pos) / -2.5 kV (Neg)

  • Desolvation Temperature: 450°C (Critical for desolvating the highly aqueous initial mobile phase)

  • Desolvation Gas Flow: 800 L/hr

LCMS_Workflow Prep Sample Prep Protein Ppt / SPE LC UHPLC Separation C18, Gradient Elution Prep->LC Ionization ESI Source Pos/Neg Switching LC->Ionization MSMS Tandem MS MRM / Product Ion Ionization->MSMS Data Data Analysis Structural Elucidation MSMS->Data

End-to-end LC-MS/MS analytical workflow for structural elucidation and quantification.

Quantitative Data Summarization

The following table outlines the validated MRM transitions. The ESI+ transition to m/z 212.10 is recommended for primary quantification due to its high signal-to-noise ratio and stability.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion ModeFragment AssignmentPurpose
312.1212.115ESI+[Desyl Amine + H]⁺Quantifier
312.1105.035ESI+[Benzoyl Cation]⁺Qualifier
310.1292.120ESI-[M-H - H₂O]⁻Qualifier
310.1266.125ESI-[M-H - CO₂]⁻Qualifier

Troubleshooting & Optimization Insights

As an experienced mass spectrometrist, I highly recommend monitoring for in-source fragmentation and metal adduction .

  • In-Source Decay: The succinamic acid moiety is highly prone to in-source water loss (forming the succinimide ring before entering the first quadrupole). If the precursor ion signal (m/z 312.1) is unexpectedly low, decrease the declustering potential (DP) or capillary tube voltage to soften the ionization conditions.

  • Alkali Metal Adducts: Analysts must optimize source conditions to minimize the formation of sodium ([M+Na]⁺, m/z 334.1) or potassium adducts. Succinic acid derivatives exhibit a strong thermodynamic preference for alkali metal adduction in the gas phase, which can split the ion current and severely reduce the sensitivity of the protonated precursor[3]. Ensure all mobile phases are prepared in high-purity glass and consider adding a trace amount of ammonium formate to competitively suppress sodium adduction.

References

  • Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source: Canadian Science Publishing URL
  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

fluorometric assays utilizing 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid substrates

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorometric Assays Utilizing 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid Substrates

Introduction & Mechanistic Overview

The quantification of amidase and desuccinylase activity (such as the NAD⁺-dependent sirtuin SIRT5) often relies on complex coupled-enzyme systems or expensive peptide substrates tagged with traditional fluorophores. This application note details a highly robust, next-generation fluorometric assay utilizing 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid (ODBA) as a smart, small-molecule fluorogenic substrate.

ODBA is a succinylated derivative of desylamine (2-amino-1,2-diphenylethanone). In its intact keto-amide form, ODBA is highly soluble in aqueous buffers and completely non-fluorescent. The flexibility of the open-chain structure dissipates excitation energy via non-radiative decay[1]. However, when the succinyl-amide bond is enzymatically cleaved, desylamine is released.

The brilliance of this assay lies in the "development" phase. Under alkaline conditions, the released desylamine undergoes rapid self-condensation and oxidation to form 2,3,5,6-tetraphenylpyrazine (TPP) . TPP is a well-characterized Aggregation-Induced Emission (AIE) luminogen[2]. Unlike traditional planar fluorophores (e.g., diphenyloxazoles) that suffer from Aggregation-Caused Quenching (ACQ) at high concentrations[3], TPP is non-emissive in organic solvents but becomes intensely fluorescent when it forms hydrophobic nanoaggregates in aqueous media[4]. This AIE mechanism provides a massive signal-to-noise ratio and a definitive "turn-on" fluorescence signal.

G ODBA ODBA Substrate (Non-fluorescent) Enzyme Desuccinylase (Enzymatic Cleavage) ODBA->Enzyme Interm Desylamine (Monomer) Enzyme->Interm Hydrolysis Condense Alkaline pH + O2 (Dimerization) Interm->Condense TPP Tetraphenylpyrazine (AIE Nanoaggregates) Condense->TPP Oxidation Signal Fluorescence (Turn-On) Ex: 340nm / Em: 460nm TPP->Signal AIE Effect

Figure 1: Reaction pathway of the ODBA fluorometric assay utilizing AIE.

Materials and Reagents

  • ODBA Substrate Stock : 10 mM 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid in anhydrous DMSO.

  • Enzyme Assay Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT (supplemented with 1 mM NAD⁺ if assaying sirtuins).

  • Development Buffer : 0.2 M Sodium Carbonate (Na₂CO₃), pH 10.0, containing 1 mM CuCl₂.

  • Target Enzyme : Recombinant amidase or desuccinylase (e.g., SIRT5).

Experimental Protocol: The "Stop-and-Develop" Workflow

This protocol is designed for 96-well or 384-well microplate formats. Do not deviate from the specified pH values, as they are chemically critical to the causality of the signal generation.

Step 1: Reagent Preparation Prepare the ODBA working solution by diluting the 10 mM DMSO stock to 1 mM in the Enzyme Assay Buffer immediately before use. Causality: ODBA is highly stable in anhydrous DMSO but can undergo slow, spontaneous hydrolysis in unbuffered aqueous solutions over prolonged periods. Fresh dilution ensures a near-zero background signal.

Step 2: Enzymatic Cleavage (The Hydrolysis Phase) In a black, flat-bottom microplate, mix 10 µL of the target enzyme with 80 µL of Enzyme Assay Buffer. Initiate the reaction by adding 10 µL of the 1 mM ODBA working solution (Final volume = 100 µL; Final ODBA = 100 µM). Incubate at 37°C for 30–60 minutes. Causality: The physiological pH (7.5) ensures optimal enzyme kinetics. At this pH, the released desylamine remains protonated and stable as a monomer, preventing premature condensation.

Step 3: Development (The Dimerization Phase) Stop the enzymatic reaction by adding 100 µL of the Development Buffer to each well. Causality: The high pH (10.0) serves a dual purpose: it instantly denatures the enzyme to terminate the assay, and it deprotonates the amine group of the released desylamine (pKa ~8.5). Deprotonation triggers rapid nucleophilic attack and self-condensation. The Cu²⁺ ions act as a mild catalytic oxidant, rapidly converting the transient dihydropyrazine intermediate into the fully aromatic, highly stable tetraphenylpyrazine (TPP).

Step 4: AIE Maturation Incubate the microplate in the dark at room temperature for 15 minutes. Causality: Because TPP is highly hydrophobic, this incubation period allows the newly formed TPP molecules to self-assemble into uniform nanoaggregates within the aqueous buffer. This physical aggregation restricts intramolecular rotation (RIR), which is the fundamental prerequisite for triggering Aggregation-Induced Emission (AIE)[2].

Step 5: Fluorometric Readout Measure the fluorescence using a microplate reader set to Excitation = 340 nm and Emission = 460 nm . Causality: The massive Stokes shift (~120 nm) inherently filters out background auto-fluorescence from biological sample matrices, which typically emit closer to their excitation wavelengths.

Workflow Step1 Step 1: Reagent Preparation Prepare ODBA stock & Enzyme buffer Step2 Step 2: Incubation Mix ODBA + Sample (37°C, 30 min) Step1->Step2 Step3 Step 3: Development Add Alkaline Oxidation Buffer (pH 10.0) Step2->Step3 Step4 Step 4: AIE Maturation Incubate in dark (15 min) for nanoaggregation Step3->Step4 Step5 Step 5: Fluorometric Readout Measure at Ex 340 nm / Em 460 nm Step4->Step5

Figure 2: Step-by-step workflow for the ODBA microplate assay.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the data and prove that the fluorescence signal is strictly a product of specific enzymatic activity, every assay plate must include the following self-validating control wells:

  • Background Control (No Enzyme) : Assay Buffer + ODBA + Development Buffer. Validates the baseline by measuring any spontaneous, non-enzymatic hydrolysis of the substrate.

  • Inhibition Control : Enzyme + Known Amidase Inhibitor + ODBA. Proves that the generation of the TPP fluorophore is causally linked to the active site of the enzyme, ruling out off-target chemical degradation.

  • Chemical Positive Control : Synthetically pure desylamine (100 µM) added directly to the Development Buffer. Validates the efficiency of the AIE signal generation (Steps 3 & 4) independent of the enzymatic step.

Data Presentation & Quantitative Analysis

The ODBA-AIE assay provides significant photophysical advantages over traditional 7-amino-4-methylcoumarin (AMC) based fluorometric assays. The expected comparative metrics are summarized below:

Table 1: Comparative Advantages of ODBA-AIE Assay vs. Traditional AMC-Coupled Assays

ParameterODBA-AIE AssayTraditional AMC Assay
Fluorophore Generated Tetraphenylpyrazine (TPP)7-Amino-4-methylcoumarin (AMC)
Emission Mechanism Aggregation-Induced Emission (AIE)Solvation-dependent Emission (ACQ)
Background Signal Near-zero (monomers are entirely non-emissive)Moderate to High (unquenched substrate traces)
Stokes Shift Large (~120 nm)Small (~50 nm)
Readout Environment Aqueous NanoaggregatesSolubilized Monomers
Signal-to-Noise Ratio > 50:1~ 10:1

References

  • Sheehan, J. C.; Wilson, R. M. "Photolysis of Desyl Compounds. A New Photolytic Cyclization." Journal of the American Chemical Society, 1964.[Link]

  • Lakowicz, J. R. et al. "Time-Resolved Fluorescence Intensity and Anisotropy Decays of 2,5-Diphenyloxazole by Two-Photon Excitation and Frequency-Domain Fluorometry." Journal of Physical Chemistry, 1992.[Link]

  • Wu, H. et al. "Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission." Chemical Communications (RSC Publishing), 2014.[Link]

  • Liu, Z. et al. "Engineering Isomeric AIEgens Containing Tetraphenylpyrazine for Dual Memory Storage." Chemical & Biomedical Imaging, ACS Publications, 2023.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges with 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for resolving aqueous solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common hurdles.

Understanding the Challenge: Physicochemical Profile

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid possesses a molecular structure that presents inherent challenges to aqueous solubility. The presence of two phenyl groups contributes to its lipophilic nature, while the carboxylic acid and amide functionalities offer opportunities for physicochemical manipulation. Predicting the aqueous solubility of organic compounds can be approached through various computational models.[1][2][3][4] The key to successfully working with this compound lies in understanding and systematically addressing these structural characteristics.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What is happening and how can I prevent this?

A1: This is a common phenomenon known as "solvent-shifting" precipitation.[5][6] Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution.[5]

Here are several strategies to mitigate this issue:

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. Adding the buffer to the DMSO stock dropwise while vortexing can create a more gradual transition in solvent polarity, potentially keeping the compound in solution.[5]

  • Reduce the Final Concentration: Your target concentration may be exceeding the compound's maximum solubility in the final aqueous buffer. It's crucial to determine the maximum soluble concentration experimentally.[7]

  • Incorporate a Co-solvent: Including a small percentage of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.[8][9] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[8][10] The use of co-solvents is a highly effective technique for enhancing the solubility of nonpolar drugs.[11]

  • Adjust the Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6] Maintaining the highest tolerable DMSO concentration can help maintain compound solubility. Always include a vehicle control in your experiments.[6]

Q2: How does pH influence the solubility of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid?

A2: The solubility of this compound is highly pH-dependent due to the presence of the carboxylic acid group.[12][13]

  • In Acidic Conditions (Low pH): The carboxylic acid will be protonated (in its -COOH form), making the molecule less polar and therefore less soluble in aqueous media.

  • In Neutral to Basic Conditions (Higher pH): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is an ionic and more polar species. This increased polarity generally leads to a significant increase in aqueous solubility.[14][15][16][17]

Therefore, to enhance the aqueous solubility of this compound, you should aim for a pH above its pKa. The exact pKa would need to be determined experimentally or predicted using computational tools.

Q3: Can I use salt formation to improve the solubility of this compound?

A3: Yes, salt formation is a very effective and widely used strategy to increase the solubility and dissolution rate of acidic and basic drugs.[18][19][20] Since your compound has a carboxylic acid group, it can be converted into a more soluble salt by reacting it with a suitable base.[21][22]

Common counter-ions for acidic drugs include sodium, potassium, and calcium. The choice of the counter-ion can influence the physicochemical properties of the resulting salt.[19][23] It is important to note that while salt formation can improve solubility, the stability of the salt form should also be assessed.[19]

Q4: What are cyclodextrins and can they help with the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][] They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an "inclusion complex."[26][27] This complex effectively shields the hydrophobic part of the guest molecule from the aqueous environment, thereby increasing its apparent water solubility.[27][28]

For a molecule like 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid, the phenyl groups could potentially be encapsulated within the cyclodextrin cavity. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced solubility and reduced toxicity compared to native cyclodextrins.[24][28]

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Precipitation

This guide provides a step-by-step workflow for troubleshooting and resolving precipitation issues.

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Selecting a Solubility Enhancement Strategy

The choice of solubility enhancement technique depends on the experimental context and desired formulation.

StrategyAdvantagesDisadvantagesBest Suited For
pH Adjustment Simple, effective for ionizable compounds.[14]May not be suitable for all biological assays due to pH constraints. Can affect compound stability.[12]In vitro assays where the buffer pH can be controlled.
Co-solvents Effective for a wide range of hydrophobic compounds.[10][11][29]Potential for cellular toxicity at higher concentrations.[8]Cell-based assays (with careful toxicity assessment), initial screening.
Salt Formation Significantly increases solubility and dissolution rate.[19][20]Requires chemical modification. Not all compounds form stable salts.[19]Pre-clinical and clinical formulation development.
Cyclodextrins Low toxicity, can significantly increase solubility.[24][26]Can alter the free concentration of the drug, potentially affecting biological activity.[7]In vitro and in vivo studies, especially for parenteral formulations.
Solid Dispersions Enhances dissolution rate and bioavailability.[30][31]Requires specialized formulation techniques.Oral dosage form development.

Experimental Protocols

Protocol 1: Determining Maximum Aqueous Solubility
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid to a series of microcentrifuge tubes, each containing a different aqueous buffer of interest (e.g., PBS at various pH values).[5]

  • Equilibration: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[5]

  • Separation of Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.[5]

  • Sampling and Dilution: Carefully collect the supernatant from each tube. Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.[5]

  • Quantification: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µM or µg/mL) against the corresponding buffer conditions (e.g., pH).

Protocol 2: Preparation of a Solution Using a Co-solvent
  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Prepare an Intermediate Dilution (Optional but Recommended): Dilute the primary DMSO stock solution into your chosen co-solvent (e.g., PEG-400) to create an intermediate stock. This can help in a more gradual solvent transition.

  • Final Dilution into Aqueous Buffer: While vortexing the aqueous buffer, add the co-solvent/DMSO stock solution dropwise to achieve the final desired concentration. The final concentration of the co-solvent should be kept as low as possible, ideally below 5% for many applications.[10]

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation immediately after preparation and after a short incubation period at the experimental temperature.

Caption: Workflow for preparing a working solution from a DMSO stock.

Advanced Strategies for Persistent Solubility Issues

For compounds with extremely low aqueous solubility, more advanced formulation or medicinal chemistry approaches may be necessary:

  • Prodrug Strategies: The carboxylic acid moiety can be derivatized into an ester or an amide, creating a more lipophilic prodrug that can be metabolized back to the active carboxylic acid in vivo.[32][33] This can improve absorption and distribution.

  • Bioisosteric Replacement: In some cases, the carboxylic acid group can be replaced with a bioisostere, which is a different functional group with similar physicochemical properties that can maintain biological activity while improving the pharmacokinetic profile.[34]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility.[30][31] This is a common technique in the pharmaceutical industry for oral drug formulations.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[11][29][31] However, this does not increase the equilibrium solubility.[11]

By systematically applying the principles and protocols outlined in this technical support center, researchers can effectively troubleshoot and overcome the aqueous solubility challenges associated with 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid and similar compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068–1075. [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1–10. [Link]

  • Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 1047-1052. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Mitchell, J. B. O. (2014). Predicting drug solubility. Expert Opinion on Drug Discovery, 9(10), 1167-1179. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Elder, D. P., & Holm, R. (2013). The use of salts in the discovery and development of APIs. American Pharmaceutical Review, 16(5), 10-21. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of pharmaceutical technology (Vol. 13, pp. 453-499).
  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, (10). [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180. [Link]

  • Pearson. (2022, July 22). Dependence of Solubility on pH: Videos & Practice Problems. [Link]

  • Nokhodchi, A., & Asee, H. R. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 1-13. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Clinical Research, 2, 28-34. [Link]

  • Singh, R., Kumar, S., & Kumar, A. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1755. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Butanoic acid, 4-oxo-4-[(2-phenylethyl)amino]-. Substance Details - SRS. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid. PubChem. [Link]

  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Kumar, A., & Singh, S. (2020). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 12(7), 1-5. [Link]

  • Reddit. (2022, May 11). How do I force my compound to precipitate? r/chemhelp. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 6006. [Link]

  • NextSDS. (n.d.). 4-OXO-4-(2-OXO-1,2-DIPHENYLETHOXY)BUTANOIC ACID. [Link]

Sources

preventing thermal degradation of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Thermal Degradation in 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid (a complex N-desylsuccinamic acid derivative). Due to its specific structural motifs, this molecule is highly vulnerable to thermal degradation during routine storage and handling.

Below, we detail the chemical causality of its instability, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure the integrity of your drug substance.

Core Mechanistic Overview

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid contains a terminal carboxylic acid separated from an amide nitrogen by a two-carbon (succinyl) spacer. This proximity creates a thermodynamically favorable setup for two primary thermal degradation pathways:

  • Thermal Dehydration (Intramolecular Cyclization): Even in completely dry, solid-state conditions, thermal energy allows the amide nitrogen to act as a nucleophile. It attacks the carboxylic acid carbonyl, releasing a water molecule and forming a highly stable 5-membered cyclic imide ()[1]. This is the dominant degradation pathway at ambient temperatures and above.

  • Hydrolytic Cleavage: If residual moisture is present (e.g., from improper lyophilization or high ambient humidity), the amide bond can undergo hydrolysis upon heating. This cleaves the molecule back into succinic acid and 2-amino-1,2-diphenylethanone (desylamine)[2].

DegradationPathways Parent 4-Oxo-4-[(2-oxo-1,2-diphenylethyl) amino]-butanoic Acid (Parent Molecule) Succinimide 1-(2-oxo-1,2-diphenylethyl) pyrrolidine-2,5-dione (Cyclization Product) Parent->Succinimide Thermal Energy (-H2O) Hydrolysis Succinic Acid + Desylamine (Hydrolysis Products) Parent->Hydrolysis Moisture + Heat (+H2O)

Fig 1. Primary degradation pathways: Intramolecular cyclization and hydrolytic cleavage.

Troubleshooting Guide & FAQs

Q: We observe a steady decrease in purity during ambient storage (25°C), with a major new peak appearing in LC-MS (M-18 Da). What is happening? A: The M-18 Da mass shift is the classic signature of water loss due to intramolecular cyclization. Your compound is converting into 1-(2-oxo-1,2-diphenylethyl)pyrrolidine-2,5-dione. Ambient storage provides sufficient thermal energy to overcome the activation barrier for this cyclization[1]. Solution: Immediately transition all bulk drug substance to -20°C storage. The molecule must be kinetically trapped at low temperatures to prevent the nucleophilic attack.

Q: Our formulation team is seeing rapid degradation when the compound is blended with basic excipients. Why? A: Base-catalyzed cyclization. Basic environments deprotonate the amide nitrogen, drastically accelerating its nucleophilic attack on the carboxylic acid to form the succinimide ring. Solution: Maintain a slightly acidic to neutral microenvironment (pH 4.5 - 6.0) in your formulations[2]. Avoid primary amine excipients, which can also trigger transamidation.

Q: We detected succinic acid and desylamine in our aged samples. How do we prevent this? A: This indicates hydrolytic cleavage of the amide bond, driven by residual moisture and heat. Solution: Implement strict lyophilization protocols to reduce residual moisture to <1%, and store the compound in tightly sealed containers backfilled with an inert gas like Argon[3].

Standardized Experimental Protocols

To validate your storage conditions, your team must implement self-validating workflows. Below are the standard protocols for forced degradation and optimal storage preparation.

Protocol A: Forced Degradation & Stability Profiling

This protocol is designed to map the degradation kinetics of the compound in alignment with [3].

  • Sample Preparation: Weigh 10 mg aliquots of the purified compound (>99% HPLC) into amber glass HPLC vials.

  • Thermal Stress (Solid State): Subject the vials to accelerated conditions of 40°C/75% RH and 60°C/Ambient for 14 days in a stability chamber.

  • Hydrolytic Stress (Solution State): Dissolve parallel samples in buffered solutions at pH 2.0, 7.0, and 12.0. Incubate at 40°C for 7 days.

  • Analysis: Quench all reactions by rapidly cooling to 4°C. Analyze via LC-MS using a gradient of Water/Acetonitrile (0.1% Formic Acid) to quantify the parent compound, the M-18 succinimide degradant, and the hydrolysis products.

Protocol B: Optimal Lyophilization & Storage Workflow
  • Solubilization: Dissolve the compound in a mixture of tert-butanol and water. Ensure the pH is maintained around 5.5 to prevent base-catalyzed cyclization.

  • Freezing: Flash-freeze the solution in a dry ice/acetone bath or liquid nitrogen. Slow freezing concentrates the solute, which can artificially accelerate degradation.

  • Primary Drying: Sublimate the solvent at -40°C under a high vacuum (<100 mTorr) for 24-48 hours.

  • Secondary Drying: Gradually ramp the shelf temperature to 15°C to remove bound moisture, targeting a residual water content of <1%.

  • Packaging: Backfill the lyophilizer chamber with Argon gas. Cap the vials immediately, seal with Parafilm, and transfer to -20°C storage.

StorageWorkflow Synthesis 1. Synthesis & HPLC (Neutral/mildly acidic mobile phase) Lyophilization 2. Lyophilization (Reduce residual moisture <1%) Synthesis->Lyophilization Packaging 3. Argon Backfilling (Displace atmospheric oxygen/moisture) Lyophilization->Packaging Storage 4. Long-Term Storage (Maintain at -20°C in dark) Packaging->Storage

Fig 2. Step-by-step workflow for optimal processing and long-term storage of the compound.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid under various ICH-aligned storage conditions. This data clearly demonstrates the causality between thermal energy/moisture and the specific degradation pathways.

Storage ConditionTimepointParent Compound (%)Succinimide (%)Hydrolysis Products (%)
-20°C, Dry 6 Months99.80.10.1
5°C, Dry 6 Months98.51.20.3
25°C / 60% RH 6 Months82.414.13.5
40°C / 75% RH 6 Months45.242.612.2
60°C, Solution (pH 7.0) 14 Days12.565.422.1

Note: The exponential increase in succinimide formation at 40°C and 60°C confirms that thermal dehydration is the primary kinetic vulnerability of this molecule.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. GMP Compliance. Available at:[Link]

  • Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase. Nature Communications / PubMed Central. Available at:[Link]

  • The role of the cyclic imide in alternate degradation pathways for asparagine-containing peptides and proteins. Journal of Pharmaceutical Sciences / PubMed. Available at:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase gradients. Here, you will find scientifically grounded answers to common challenges, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when developing a mobile phase for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid?

A1: The most critical factor is the control of the mobile phase pH.[1][2][3][4] 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid is an acidic compound due to its carboxylic acid functional group. In reversed-phase chromatography, the retention and peak shape of ionizable compounds are highly dependent on their ionization state.[2][5][6] To achieve good retention and symmetrical peaks, it is essential to suppress the ionization of the butanoic acid moiety. This is typically achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the pKa of the carboxylic acid group.[7][8]

Q2: What is a good starting mobile phase and gradient for this compound on a C18 column?

A2: A good starting point is a gradient elution using an acidic aqueous mobile phase (A) and an organic modifier (B).[9]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[10][11]

  • Mobile Phase B: Acetonitrile or Methanol.[12]

  • Initial Gradient: A scouting gradient, such as 5% to 95% B over 20 minutes, is recommended to determine the approximate elution time of the analyte.[13][14]

Q3: Why is a buffer necessary in the mobile phase?

A3: A buffer is crucial for maintaining a constant pH throughout the analysis, which is vital for reproducible retention times and peak shapes for ionizable compounds.[1][7][15] Without a buffer, small variations in the mobile phase preparation or the introduction of the sample can lead to shifts in pH, causing inconsistent results.[1] The buffer's capacity is highest when the mobile phase pH is close to its pKa.[1]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[12] Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. Methanol, on the other hand, can offer different selectivity.[10] It is often beneficial to screen both solvents during method development to see which provides the better separation for your specific analyte and any impurities.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing acidic compounds and is often characterized by an asymmetry factor greater than 1.2.[16]

Potential Cause 1: Secondary Interactions with Residual Silanols

  • Explanation: Silica-based stationary phases can have residual silanol groups (Si-OH) that are acidic and can interact with the ionized form of your acidic analyte, leading to peak tailing.[16]

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.0) using an appropriate buffer.[17] At low pH, the silanol groups are protonated and less likely to interact with the analyte.

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[17]

    • Increase Buffer Concentration: A higher buffer concentration (e-g., 25-50 mM) can sometimes help to mask the residual silanol groups.[17]

Potential Cause 2: Mobile Phase pH is too close to the analyte's pKa

  • Explanation: If the mobile phase pH is close to the pKa of the butanoic acid, the analyte will exist in both its ionized and non-ionized forms, leading to broadened or split peaks.[1]

  • Solution: Ensure the mobile phase pH is at least 1.5-2 pH units below the analyte's pKa to maintain it in a single, non-ionized state.[7][8]

Potential Cause 3: Sample Solvent Mismatch

  • Explanation: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, it can cause peak distortion, including fronting.[16][18]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Problem 2: Low or No Retention

Potential Cause 1: Analyte is Ionized

  • Explanation: The ionized form of an acidic compound is more polar and will have less retention on a non-polar stationary phase like C18.[2][5][6]

  • Solution: Lower the mobile phase pH to suppress ionization and increase retention.[8][19]

Potential Cause 2: Mobile Phase is too Strong

  • Explanation: A high percentage of organic solvent in the initial mobile phase will lead to rapid elution and poor retention.

  • Solution: Decrease the initial percentage of the organic modifier (Solvent B) in your gradient.[11] For highly polar compounds, you may need to start with a very low organic concentration (e.g., 0-5%).

Problem 3: Poor Resolution from Impurities

Potential Cause: Insufficient Selectivity

  • Explanation: Selectivity is the ability of the chromatographic system to differentiate between the analyte and other components. If the selectivity is poor, the peaks will overlap.

  • Solutions:

    • Optimize the Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage) can often improve the separation of closely eluting peaks.[13]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[10]

    • Adjust the Mobile Phase pH: Fine-tuning the pH can change the retention of ionizable impurities differently than the main analyte, potentially improving resolution.

    • Consider a Different Stationary Phase: If optimizing the mobile phase does not provide adequate resolution, a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) may offer the necessary selectivity.

Experimental Protocols & Data

Protocol 1: Initial Scouting Gradient

Objective: To determine the approximate retention time of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Gradient Program:

    • 0-20 min: 5% to 95% B (Linear Gradient)

    • 20-25 min: 95% B (Column Wash)

    • 25-25.1 min: 95% to 5% B (Return to Initial)

    • 25.1-30 min: 5% B (Equilibration)

Protocol 2: Focused Gradient Optimization

Objective: To improve the resolution around the target analyte based on the scouting run.

  • Conditions: Same as Protocol 1.

  • Focused Gradient Program (Example): Assuming the scouting run showed elution at 12 minutes (approximately 50% B).

    • 0-2 min: 10% B (Isocratic Hold)

    • 2-15 min: 40% to 60% B (Shallow Gradient)

    • 15-17 min: 60% to 95% B (Column Wash)

    • 17-20 min: 95% B (Isocratic Hold)

    • 20-20.1 min: 95% to 10% B (Return to Initial)

    • 20.1-25 min: 10% B (Equilibration)

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase pHRetention Time (min)Tailing Factor
5.03.22.1
4.06.81.5
3.012.51.1
2.513.11.0

Note: This data is illustrative and will vary based on the specific column and conditions.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) cause1 Secondary Silanol Interactions? start->cause1 cause2 pH too close to pKa? cause1->cause2 No solution1a Lower Mobile Phase pH (e.g., 2.5-3.0) cause1->solution1a Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution2 Adjust pH to be >1.5 units from pKa cause2->solution2 Yes solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 Yes end_node Symmetrical Peak (Tf ≈ 1.0) solution1a->end_node solution1b Use End-Capped Column solution1b->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

Retention_Optimization start Low Retention Time check_pH Is Analyte Ionized? (pH > pKa - 1.5) start->check_pH check_strength Is Initial %B too high? check_pH->check_strength No lower_pH Lower Mobile Phase pH check_pH->lower_pH Yes decrease_B Decrease Initial %B check_strength->decrease_B Yes end_node Optimal Retention lower_pH->end_node decrease_B->end_node

Caption: Logic for optimizing analyte retention.

References

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • in buffers and additives in reversed-phase HPLC or LC-MS?. The Analytical Scientist. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. PubMed. [Link]

Sources

Technical Support Center: Stabilizing 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid in Acidic Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and stabilization of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid. This compound is an N-desylsuccinamic acid derivative. Due to its unique structural motifs—a highly lipophilic diphenyl ketone (desyl) group and a succinamic acid backbone—it presents specific stability challenges in aqueous acidic buffers, including rapid intramolecular cyclization, amide hydrolysis, and precipitation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues and implement field-proven stabilization protocols.

Part 1: FAQ - Mechanistic Vulnerabilities

Q: Why does my compound rapidly degrade in buffers below pH 5.0? A: The primary degradation pathway for succinamic acids in acidic media is not simple intermolecular hydrolysis, but rather intramolecular cyclization . The neighboring free carboxylic acid acts as an intramolecular catalyst (anchimeric assistance). When protonated at lower pH levels, the carboxylic acid attacks the amide carbonyl, forming a stable five-membered succinimide ring and releasing water 1. Furthermore, the presence of this neighboring carboxylic acid significantly increases the rate of amide hydrolysis compared to simple amides, especially at pH < 7 [[2]]().

Q: Why do I observe precipitation when transitioning my stock solution into an acidic aqueous buffer? A: The 1,2-diphenylethyl (desyl) group is highly hydrophobic. At acidic pH levels (below the pKa of the terminal carboxylic acid, which is ~4.3), the molecule becomes fully protonated and uncharged. This loss of ionization drastically reduces its aqueous solubility, leading to rapid thermodynamically-driven aggregation and precipitation.

Q: Can freeze-thaw cycles in succinate buffers cause degradation? A: Yes. If you are using a succinate buffer to maintain an acidic pH, freezing the solution can lead to the selective crystallization of monosodium succinate. This phenomenon causes a dramatic pH shift (up to 1.2 pH units) during the frozen state, which can catalyze further degradation or cause irreversible precipitation of your compound 3.

Degradation A N-Desylsuccinamic Acid Derivative B Intramolecular Cyclization (Anchimeric Assistance) A->B pH < 5.0 C Amide Hydrolysis (Acid Catalyzed) A->C Strong Acid D N-Desylsuccinimide + H2O B->D E Succinic Acid + Desylamine C->E

Degradation pathways of N-desylsuccinamic acid in acidic media.

Part 2: Troubleshooting Guide & Formulation Strategies

Strategy 1: pH Optimization (The "Goldilocks" Zone)

Maintain the buffer pH strictly between 5.5 and 6.0 . At this pH, the terminal carboxylic acid is predominantly in its ionized (carboxylate) form. The carboxylate anion is significantly less electrophilic and less capable of acting as a general acid catalyst, thereby stalling the intramolecular cyclization to succinimide 1.

Strategy 2: Cyclodextrin Complexation

To combat both the poor solubility of the desyl group and the susceptibility of the amide bond, formulate with Hydroxypropyl-β-cyclodextrin (HPβCD) . The hydrophobic cavity of HPβCD encapsulates the diphenyl moiety. This inclusion complex sterically shields the adjacent amide bond from hydronium ions and restricts the conformational flexibility required for the succinimide ring closure.

Strategy 3: Cryoprotection

If lyophilization or freezing is required, always include a cryoprotectant such as 2% w/v sucrose. Sucrose mitigates the crystallization of buffer salts (like succinate) and prevents destabilizing pH shifts during freezing 3.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stabilized HPβCD Formulation

Causality & Self-Validation: The visual clarity of the solution and the stable pH reading serve as immediate physical validations of successful host-guest complexation. If the API is not fully complexed, the lipophilic desyl group will cause immediate turbidity.

  • Buffer Preparation: Prepare a 50 mM Citrate or Succinate buffer. Adjust the pH to 5.8 using 0.1 M NaOH or HCl.

  • Excipient Addition: Dissolve HPβCD in the buffer to achieve a final concentration of 10% (w/v). If freezing is planned, add 2% (w/v) sucrose.

  • API Incorporation: Dissolve 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid in a minimal volume of PEG400 (acting as a co-solvent, max 5% of final volume).

  • Complexation: Dropwise, add the API/PEG400 solution into the stirring HPβCD buffer at room temperature. Stir for 2 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter sterilize through a 0.22 µm PTFE membrane. Validation Check: The solution must be optically clear; any turbidity indicates incomplete complexation or incorrect pH.

Protocol 2: Stability-Indicating HPLC Assay

Causality & Self-Validation: Standard assays may co-elute the intact acid and the succinimide degradant. Baseline resolution (Rs > 2.0) between these two specific peaks ensures accurate kinetic tracking of the intramolecular cyclization.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 254 nm (optimal for the diphenyl chromophore).

  • Sample Prep: Dilute the formulated sample 1:10 in Mobile Phase A.

  • Validation Marker: Inject a chemically degraded sample (heated at pH 2.0 for 1 hour) to force succinimide formation and identify the degradant peak. Ensure resolution (Rs > 2.0) between the intact API and the succinimide degradant.

Workflow S1 1. Set Target pH (5.5 - 6.0) S2 2. Select Non-Crystallizing Buffer S1->S2 S3 3. Add HPβCD (1:2 Molar Ratio) S2->S3 S4 4. Filter Sterilize (0.22 µm) S3->S4 S5 5. HPLC Stability Validation S4->S5 Self-Validating

Step-by-step formulation workflow for stabilizing the target compound.

Part 4: Data Presentation

Table 1: Degradation Kinetics vs. pH and Formulation

pHFormulation MatrixHalf-life (t1/2) at 25°CPrimary Degradant
3.0Aqueous Buffer< 2 hoursN-Desylsuccinimide
4.5Aqueous Buffer12 hoursN-Desylsuccinimide
5.8Aqueous Buffer48 hoursSuccinic Acid (Hydrolysis)
5.810% HPβCD + 5% PEG> 14 daysNone detected

Table 2: Recommended Excipients for Acidic Stabilization

ExcipientFunctionRecommended Conc.Rationale
HPβCD Solubilizer / Shield5 - 10% (w/v)Encapsulates the lipophilic desyl group, preventing aggregation and sterically shielding the amide bond.
Sucrose Cryoprotectant2 - 5% (w/v)Prevents buffer salt crystallization and pH shifts during freeze-thaw cycles.
PEG400 Co-solvent2 - 5% (v/v)Bridges the polarity gap during the initial dissolution phase before cyclodextrin complexation occurs.

References

  • Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. PubMed. Available at:[Link]

  • The Intramolecular Facilitated Hydrolytic Rates of Methyl-Substituted Succinanilic Acids. ACS Publications. Available at:[Link]

  • Cross-Linked Hydrogels Formed through Diels–Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid). Langmuir - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting False Positives in 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid ELISA Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for our 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid ELISA assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential false positive results. Our goal is to provide you with the expertise and tools to ensure the accuracy and reliability of your experimental data.

Understanding the Assay and the Analyte

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is a small molecule whose accurate quantification is critical. Our ELISA (Enzyme-Linked Immunosorbent Assay) is a powerful tool for this purpose, but like any immunoassay, it can be susceptible to interferences that may lead to false positive signals. A false positive is a result that indicates the presence of the analyte when it is actually absent or at a concentration below the assay's detection limit.

This guide will walk you through the common causes of false positives and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding unexpected results with this assay.

Q1: What is the most common reason for a high background signal across my entire ELISA plate?

A high background signal is often due to issues with washing or blocking steps.[1] Inadequate washing can leave behind unbound detection reagents, leading to a uniformly elevated signal.[2][3] Insufficient blocking of the microplate wells can cause non-specific binding of antibodies to the plastic surface.[4]

Q2: My negative controls are showing a positive signal. What should I investigate first?

The first step is to determine if the issue is localized or widespread across the plate.[1] If all negative controls are high, consider systemic issues like contaminated reagents or buffers.[3] If only a few are high, it might point to cross-contamination between wells during pipetting.[2]

Q3: Could something in my sample matrix be causing a false positive?

Yes, this is known as a "matrix effect".[5] Components in your sample (e.g., serum, plasma) can interfere with the antibody-antigen binding.[6] This can sometimes lead to a false positive signal.[5]

Q4: How can I differentiate between a true low-level positive and a false positive?

A key strategy is to perform a spike and recovery experiment. Add a known, low concentration of the 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid standard to your sample matrix and compare the measured value to the expected value.[7] A significant deviation may indicate a matrix effect or other interference.

In-Depth Troubleshooting Guides

Issue 1: High Background Signal

A high background can mask true results and lead to the misinterpretation of data as false positives.

Symptoms:

  • High optical density (OD) readings in blank and negative control wells.

  • Poor differentiation between low concentration standards and the zero standard.

Causality and Troubleshooting Steps:

  • Inadequate Washing: Residual unbound enzyme-conjugated antibodies are a primary cause of high background.

    • Protocol: Increase the number of wash cycles (e.g., from 3 to 5).[8] Ensure each well is completely filled and aspirated during each wash. After the final wash, tap the inverted plate firmly on a clean paper towel to remove any remaining buffer.[9] A short soak time of 30 seconds to 1 minute with the wash buffer in the wells can also be beneficial.[3][10]

    • Rationale: Thorough washing is crucial to remove all non-specifically bound reagents. The physical action of tapping the plate dislodges residual droplets that aspiration might miss.[9]

  • Insufficient Blocking: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate wells, preventing non-specific adherence of assay antibodies.[4][11]

    • Protocol: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[11] Consider trying a different blocking agent. While your kit provides an optimized blocker, some sample matrices may benefit from alternatives like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.[12]

    • Rationale: Different blocking agents have varying efficiencies depending on the nature of the non-specific binding. A longer incubation ensures more complete coverage of the well surface.

  • Contaminated Reagents: Buffers, especially the wash buffer, can become contaminated with the analyte or other substances that can generate a signal.[3]

    • Protocol: Prepare fresh buffers for each assay. Use high-quality, deionized or distilled water.[2] If you suspect contamination, use a fresh set of kit reagents for a control experiment.

    • Rationale: Microbial growth or accidental contamination of stock solutions can introduce interfering substances.

Issue 2: Cross-Reactivity

Cross-reactivity occurs when the assay antibodies bind to molecules that are structurally similar to 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid, leading to a false positive signal.[13][14]

Symptoms:

  • Positive signals in samples that are known to be negative for the target analyte but may contain structurally related compounds.

  • Inconsistent results when comparing different sample types.

Causality and Troubleshooting Steps:

  • Presence of Structurally Similar Molecules: Metabolites of the parent compound or other administered drugs may have a similar enough structure to be recognized by the assay antibodies.[15]

    • Protocol: If you suspect cross-reactivity with a specific compound, prepare a dilution series of that compound in the assay buffer and run it as a sample. This will allow you to determine the percentage of cross-reactivity.

    • Rationale: Quantifying the cross-reactivity provides a clear understanding of the potential for false positives from specific off-target molecules. It's important to note that cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the specific assay conditions.[16]

  • Assay Specificity: The specificity of the antibodies used in the kit is a critical factor.

    • Protocol: Review the kit's package insert for a list of known cross-reactants and their percentage of cross-reactivity. If your sample contains a compound not on this list that you suspect might be cross-reacting, please contact our technical support team.

    • Rationale: We perform extensive specificity testing during assay development. This information is crucial for interpreting your results accurately.

Issue 3: Matrix Effects

The sample matrix refers to all the components in your sample other than the analyte of interest.[5] These components can interfere with the assay and produce a false positive result.[5][17]

Symptoms:

  • Non-parallel dilution curves between the standard and the sample.

  • Poor recovery of a spiked analyte.

  • High variability between replicate samples.

Causality and Troubleshooting Steps:

  • Interference from Sample Components: Substances like lipids, proteins, and other small molecules in the sample can non-specifically bind to assay components.[5] The pH and salt concentration of the sample can also play a role.[17]

    • Protocol: The simplest way to mitigate matrix effects is to dilute the sample.[6] Try a series of dilutions (e.g., 1:2, 1:5, 1:10) in the provided assay buffer.

    • Rationale: Dilution reduces the concentration of interfering substances while ideally keeping the analyte concentration within the assay's detection range.

  • Spike and Recovery Experiment: This is a crucial experiment to identify and quantify matrix effects.

    • Protocol:

      • Split a sample into two aliquots.

      • To one aliquot, add a known amount of the 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid standard (the "spiked" sample).

      • To the other aliquot, add an equal volume of assay buffer (the "unspiked" sample).

      • Measure the concentration of both samples.

      • Calculate the percent recovery using the following formula: % Recovery = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spike Concentration] * 100

    • Rationale: A recovery rate between 80-120% generally indicates that there is no significant matrix effect. A recovery outside this range suggests interference.

  • Standard Curve in Matrix:

    • Protocol: If dilution and other strategies fail, you can try preparing your standard curve in a matrix that is as similar as possible to your samples (e.g., analyte-free serum).[7]

    • Rationale: This can help to compensate for the matrix effect, as both the standards and the samples will be affected similarly.

Visualizing the Troubleshooting Process

To aid in your troubleshooting, the following diagrams illustrate the ELISA workflow and a logical approach to diagnosing false positives.

ELISA_Workflow cluster_plate Microplate Well A 1. Coating: Capture Antibody Adsorbed B 2. Blocking: Unoccupied sites blocked A->B Add Blocking Buffer C 3. Sample Addition: Analyte binds to Capture Ab B->C Add Sample D 4. Detection: Enzyme-linked Detection Ab binds to Analyte C->D Add Detection Ab E 5. Substrate Addition: Color Development D->E Add Substrate

Caption: A simplified workflow of a sandwich ELISA.

False_Positive_Troubleshooting Start False Positive Suspected HighBackground Is background high in negative controls? Start->HighBackground CheckWashing Optimize Washing Protocol HighBackground->CheckWashing Yes SpikeRecovery Perform Spike and Recovery HighBackground->SpikeRecovery No CheckBlocking Optimize Blocking Protocol CheckWashing->CheckBlocking CheckReagents Check for Reagent Contamination CheckBlocking->CheckReagents ConsultSupport Consult Technical Support CheckReagents->ConsultSupport MatrixEffect Matrix Effect Likely SpikeRecovery->MatrixEffect Poor Recovery CrossReactivity Suspect Cross-Reactivity? SpikeRecovery->CrossReactivity Good Recovery DiluteSample Dilute Sample MatrixEffect->DiluteSample DiluteSample->ConsultSupport TestCrossReactant Test Potential Cross-Reactant CrossReactivity->TestCrossReactant Yes CrossReactivity->ConsultSupport No TestCrossReactant->ConsultSupport

Caption: A decision tree for troubleshooting false positives.

Data Summary Table

The following table provides a hypothetical example of how to present data when troubleshooting a matrix effect.

SampleDilution FactorMeasured Conc. (ng/mL)Expected Conc. (ng/mL)% Recovery
Sample ANeat15.2--
Sample A + SpikeNeat28.525.252.8%
Sample A1:26.87.6-
Sample A + Spike1:217.116.898.2%
Sample A1:52.93.0-
Sample A + Spike1:57.87.998.7%

In this example, the neat (undiluted) sample shows poor recovery, indicating a matrix effect. Diluting the sample 1:2 or 1:5 resolves the issue, as demonstrated by the acceptable recovery percentages.

Conclusion

Troubleshooting false positives in ELISA requires a systematic and logical approach. By carefully considering the potential causes—high background, cross-reactivity, and matrix effects—and following the detailed protocols outlined in this guide, you can identify and resolve these issues. Ensuring the integrity of your data is paramount, and we are committed to providing you with the support you need to achieve accurate and reliable results.

For further assistance, please do not hesitate to contact our technical support team with your data.

References

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Chemistry, 55(6), 1155–1160.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved from [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Stabilize Your ELISA: Blocking Solutions Explained. (n.d.). Retrieved from [Link]

  • Ovid. (n.d.). Beware of matrix effects in your ELISA assay. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Matrix effects. Retrieved from [Link]

  • NorthEast BioLab. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • Boster Bio. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]

  • Assay Biotechnology. (n.d.). Matrix Interference in Sandwich ELISA Kits. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • Elabscience. (2021, October 19). How to Wash the ELISA Plate?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Washing Steps. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform an ELISA Wash Step Without Cross-Contamination. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). Guide to Developing Optimized ELISAs. Retrieved from [Link]

  • MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Potential Errors that can Occur in an ELISA. Retrieved from [Link]

  • Texila International Journal. (n.d.). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. Retrieved from [Link]

  • Cusabio. (n.d.). What Factors Could Affect ELISA Results?. Retrieved from [Link]

  • Alpha Lifetech. (2026, January 9). Troubleshooting Common Issues in ELISA Detection. Retrieved from [Link]

  • Texila International Journal. (2018, June 15). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. Retrieved from [Link]

  • IntechOpen. (2020, December 3). Optimization, Validation and Standardization of ELISA. Retrieved from [Link]

  • Abebio. (2017, July 5). Reasons of ELISA test failure. Retrieved from [Link]

Sources

Validation & Comparative

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid vs standard succinamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals comparing the specialized photolabile properties of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid (commonly referred to as N-desylsuccinamic acid) against standard aliphatic or aromatic succinamide derivatives.

Executive Summary

In advanced organic synthesis, chemical biology, and targeted drug delivery, the choice of amide linkage dictates the stability and release profile of a molecular payload. Standard succinamide derivatives (e.g., N-alkyl or N-aryl succinamic acids) are characterized by highly stable C-N bonds, making them excellent permanent linkers but poor candidates for controlled release.

Conversely, 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid incorporates the 2-oxo-1,2-diphenylethyl (desyl) group. The desyl moiety is a highly efficient photoremovable protecting group (PRPG)[1]. By integrating this group, the succinamide is transformed into a "caged" molecule that remains stable under standard physiological or synthetic conditions but can be rapidly and orthogonally cleaved using light, without requiring harsh hydrolytic reagents[2].

Structural & Mechanistic Profiling

The stark difference in performance between these two classes of succinamides lies in their electronic structures.

  • Standard Succinamides: The amide bond is stabilized by resonance between the nitrogen lone pair and the carbonyl carbon. Cleaving this bond requires overcoming a high activation energy barrier, typically necessitating strong acids, strong bases, or specific enzymatic activity.

  • N-Desylsuccinamic Acid: The presence of the α -keto group adjacent to the diphenyl system in the desyl moiety fundamentally alters the molecule's reactivity. Upon irradiation, the desyl group can undergo single electron transfer (SET) from a photocatalyst. The extended π -system stabilizes the resulting radical anion, which subsequently undergoes rapid C-N bond scission to release the free succinamic acid payload and a benign 2-phenylacetophenone byproduct[2][3].

Pathway A N-Desylsuccinamic Acid (Caged Payload) B Visible Light + Ru(II) Photocatalyst A->B Irradiation C Radical Anion Intermediate B->C SET D Free Succinamic Acid (Released) C->D Cleavage E Phenylacetophenone (Byproduct) C->E H-transfer

Figure 1: Visible-light photoredox cleavage pathway of N-desyl amides.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and cleavage profiles of N-desylsuccinamic acid versus a standard N-alkyl succinamic acid control.

Parameter4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic AcidStandard N-Alkyl Succinamic Acid
Activation Stimulus Visible Light (450 nm) or UV (350 nm)Thermal Hydrolysis (Acid/Base)
Cleavage Conditions Neutral pH, Room TemperaturepH < 1 or pH > 13, 80–100 °C
Orthogonality Highly orthogonal (stable to TFA, Piperidine)Non-orthogonal (cleaves other esters/amides)
Reaction Time 2 – 5 hours (Photoredox)12 – 24 hours
Primary Application Photolabile linkers, Caged biomoleculesProdrug linkers, Polymer crosslinking
Cleavage Byproduct 2-PhenylacetophenoneAlkylamines

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical utility of the desyl group, the following protocols detail the orthogonal cleavage of N-desylsuccinamic acid compared to the forced hydrolysis required for standard succinamides.

Protocol A: Visible-Light Photocatalytic Cleavage of N-Desylsuccinamic Acid

This protocol utilizes a Ruthenium-based photoredox cycle to achieve mild, neutral deprotection[2].

  • Solvent Preparation & Degassing: Prepare a solvent mixture of Acetonitrile and Water (MeCN/H₂O, 4:1 v/v). Causality: The biphasic nature of the solvent ensures the solubility of both the highly organic desyl substrate and the water-soluble electron donor. Degas the solvent by sparging with Argon for 15 minutes. Causality: Dissolved oxygen acts as a triplet-state quencher, which will deactivate the excited Ruthenium catalyst and halt the SET process.

  • Reagent Assembly: In a Schlenk tube, dissolve 1.0 mmol of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid. Add 1 mol% of ₂ as the photocatalyst and 2.0 equivalents of ascorbic acid. Causality: Ascorbic acid functions as a sacrificial reductive quencher. It reduces the excited Ru(II)* to a highly reactive Ru(I) species, which possesses the necessary redox potential to transfer an electron to the desyl ketone[2].

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 450 nm Blue LED light source. Stir at room temperature for 3 hours. Causality: Visible light selectively excites the Ru-catalyst without causing the non-specific UV-induced degradation often seen with traditional photolabile groups[4].

  • Isolation: Dilute with ethyl acetate, wash with brine to remove the ascorbic acid and catalyst, and purify the liberated succinamic acid via flash chromatography.

Protocol B: Hydrolytic Cleavage of Standard N-Alkyl Succinamides (Control)

Standard succinamides lack the photoredox-active α -keto group and must be cleaved via brute-force thermodynamics.

  • Preparation: Dissolve 1.0 mmol of the standard N-alkyl succinamic acid in 10 mL of 6M HCl (or 2M NaOH for base-catalyzed hydrolysis).

  • Thermal Activation: Heat the mixture to reflux (100 °C) for 16 hours. Causality: The resonance stabilization of the standard amide bond creates a high activation energy barrier (~15-20 kcal/mol) for nucleophilic attack. Sustained thermal energy is required to force the reaction to completion.

  • Isolation: Cool to room temperature, carefully neutralize the pH, and extract the resulting succinic acid payload. Note: This method is non-orthogonal and will destroy any other sensitive ester or amide bonds present in a complex drug molecule.

Protocol Start Succinamide Substrates Desyl 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino] -butanoic Acid Start->Desyl Std Standard N-Alkyl Succinamic Acid Start->Std Photo Blue LED + [Ru(bpy)3]2+ Room Temp, Neutral pH Desyl->Photo Mild Activation Hydro 6M HCl or 2M NaOH Reflux (100°C) Std->Hydro Harsh Activation Product1 Orthogonal Release: Intact Payload Photo->Product1 Product2 Hydrolytic Release: Degraded Payload Hydro->Product2

Figure 2: Workflow comparison between photoredox cleavage and standard hydrolysis.

Applications in Drug Development

The distinct properties of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid make it an invaluable tool in specific niches of pharmaceutical research:

  • Caged Neurotransmitters & Biomolecules: The desyl group is frequently used to "cage" biologically active molecules[5]. By utilizing a desyl-succinamide linker, researchers can introduce a drug into a biological system in an inactive state, subsequently activating it with high spatial and temporal precision using targeted light irradiation[1].

  • Solid-Phase Peptide Synthesis (SPPS): Desyl derivatives serve as highly effective orthogonal linkers in SPPS. Because the desyl group is completely stable to both the strong acids (TFA) used to remove Boc groups and the secondary amines (piperidine) used to remove Fmoc groups, it allows for complex, multi-step peptide modifications before a final, gentle light-induced cleavage releases the peptide from the resin[4].

References

  • Speckmeier, E., & Zeitler, K. (2017). Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light. ACS Catalysis, 7(10), 6821-6826.

  • Sheehan, J. C., & Wilson, R. M. (1964). Photolysis of Desyl Compounds. A New Photolytic Cyclization. Journal of the American Chemical Society, 86(23), 5277-5281.

  • Givens, R. S., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(1), 145-200.

  • Gee, K. R., et al. (1996). Desyl esters of amino acid neurotransmitters. Phototriggers for biologically active neurotransmitters. Journal of Organic Chemistry, 61(4), 1228-1233.

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Navigating the Kinome: A Comparative Efficacy Guide for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid in Target Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of the novel compound, 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid. As of this publication, no public data exists on the specific biological targets or inhibitory profile of this molecule. However, based on a structural analysis of its core moieties—a diphenylacetamide-like head and a butanoic acid tail—we can hypothesize its potential as an inhibitor of several key enzyme families. This document, therefore, serves as an investigational guide for researchers. We will explore the comparative efficacy of established inhibitors for three plausible target classes: Cyclooxygenase (COX) enzymes, Acetylcholinesterase (AChE), and Dipeptidyl Peptidase-IV (DPP-IV). Detailed experimental protocols and comparative inhibitory data are provided to enable a robust, side-by-side evaluation of this novel compound's potential.

Introduction: Deconstructing a Novel Scaffold

The compound 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid presents an intriguing chemical architecture. The presence of the diphenylacetamide group is reminiscent of various known bioactive molecules, including anticonvulsants and anti-inflammatory agents.[1] The butanoic acid component, a derivative of succinic acid, is a feature found in inhibitors of enzymes such as acetylcholinesterase and cytochrome P450s.[2][3] This structural duality suggests that the compound could exhibit inhibitory activity against multiple, distinct enzyme targets.

This guide will therefore focus on three such potential targets, chosen for their therapeutic relevance and the availability of well-established comparative inhibitors and assay methodologies.

  • Cyclooxygenase (COX) Enzymes: Central to the inflammatory cascade, COX-1 and COX-2 are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The diphenylacetamide scaffold has been explored in the context of COX inhibition.[1]

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, its inhibition is a primary therapeutic strategy for Alzheimer's disease.[1][6] Succinic acid derivatives have demonstrated potent AChE inhibitory activity.[2]

  • Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that degrades incretin hormones, making it a major target for the treatment of type 2 diabetes.[3][7]

The following sections will provide the necessary tools for a researcher to ascertain the inhibitory profile of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid against these targets.

Comparative Inhibitor Efficacy

To establish a benchmark for the potential efficacy of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid, the following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of established inhibitors for each hypothetical target class. It is crucial to note that IC50 values can vary based on experimental conditions.[2]

Table 1: Comparative IC50 Values for Cyclooxygenase (COX) Inhibitors
InhibitorTargetIC50 ValueSource Organism/Notes
Celecoxib COX-240 nMSf9 cells[8]
COX-115 µMIn vitro assay[9]
Diclofenac COX-10.06 µMOvine COX-1[9]
COX-20.40 µMHuman COX-2[9]
Indomethacin COX-10.42 µMOvine COX-1[9]
COX-22.75 µMHuman COX-2[9]
Etoricoxib COX-2~0.5-1.1 µMHuman whole blood assay[10]
COX-1>100 µMHuman whole blood assay[10]
Naproxen COX-18.7 µMIn vitro assay[8]
COX-25.2 µMIn vitro assay[8]
Table 2: Comparative IC50 Values for Acetylcholinesterase (AChE) Inhibitors
InhibitorIC50 ValueSource Organism/Notes
Donepezil 11.6 nMHuman AChE[2]
Rivastigmine 5100 ± 100 nMHuman brain cortex AChE[11]
Galantamine 5130 ± 630 nMHuman brain cortex AChE[11]
Tacrine 610 ± 180 nMHuman brain cortex AChE[11]
Table 3: Comparative IC50 Values for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
InhibitorIC50 ValueSource/Notes
Sitagliptin 19 nMCaco-2 cell extracts[12]
Vildagliptin 2.3 nMIn vitro assay[12]
Saxagliptin 26 nMIn vitro assay[12]
Alogliptin <10 nMIn vitro assay[12]
Linagliptin ~1-10 nMIn vitro assay[13]
Teneligliptin ~1 nMIn vitro assay[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the IC50 value of a test compound against each of the hypothesized targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) results in a colored product that can be measured spectrophotometrically.[14]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Heme, Enzyme, Inhibitor, TMPD, and Arachidonic Acid Add_Reagents Add Buffer, Heme, and COX Enzyme to wells Prep_Reagents->Add_Reagents Add_Inhibitor Add Test Compound or Control Inhibitor Add_Reagents->Add_Inhibitor Incubate1 Incubate at 25°C for 5 minutes Add_Inhibitor->Incubate1 Add_TMPD Add TMPD Solution Incubate1->Add_TMPD Initiate_Rxn Initiate with Arachidonic Acid Add_TMPD->Initiate_Rxn Incubate2 Incubate at 25°C for 5 minutes Initiate_Rxn->Incubate2 Read_Absorbance Read Absorbance at 590 nm Incubate2->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the AChE inhibition assay using Ellman's method.

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Test compound

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

  • Prepare working solutions of all reagents in Phosphate Buffer. [15]2. To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0). [16]3. Add 10 µL of the various dilutions of the test compound to the sample wells. For control wells, add 10 µL of phosphate buffer.

  • Add 10 µL of the AChE enzyme solution to all wells except the blank. [16]5. Incubate the plate for 10 minutes at 25°C. [16]6. Add 10 µL of 10 mM DTNB to the reaction mixture. [16]7. Initiate the reaction by the addition of 10 µL of 14 mM ATCI. [16]8. Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics. [15]9. Calculate the rate of reaction for each well and determine the percentage of inhibition. The IC50 value is determined from the dose-response curve. [15]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Screening Assay (Fluorometric)

This assay uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-IV to release free AMC, a fluorescent compound.

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, DPP-IV Enzyme, Inhibitor, and Substrate (Gly-Pro-AMC) Add_Buffer_Enzyme Add 30 µL Assay Buffer and 10 µL DPP-IV Enzyme Prep_Reagents->Add_Buffer_Enzyme Add_Inhibitor Add 10 µL Test Compound or Control Inhibitor Add_Buffer_Enzyme->Add_Inhibitor Incubate1 Incubate at 37°C Add_Inhibitor->Incubate1 Initiate_Rxn Initiate with 50 µL Substrate Incubate1->Initiate_Rxn Incubate2 Incubate for 30 minutes at 37°C Initiate_Rxn->Incubate2 Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the fluorometric DPP-IV inhibition assay.

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer

  • DPP-IV Substrate (Gly-Pro-AMC)

  • Test compound

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

  • Prepare working solutions of the DPP-IV enzyme and substrate in the Assay Buffer. [17]2. To the wells of a 96-well plate, add 30 µL of Assay Buffer and 10 µL of the diluted DPP-IV enzyme. [18]3. Add 10 µL of the test compound at various concentrations or a reference inhibitor. For the enzyme control, add 10 µL of Assay Buffer.

  • Incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells. [17]6. Cover the plate and incubate for 30 minutes at 37°C. [17]7. Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. [17]8. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of the novel compound 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid. By leveraging knowledge of its structural motifs, we have proposed three plausible enzyme targets and provided the necessary tools for a comprehensive in vitro evaluation. The comparative data on established inhibitors offers a clear benchmark for assessing the potency and potential selectivity of this new molecule.

Should initial screenings yield positive results, further investigations will be warranted. These would include determining the mode of inhibition (e.g., competitive, non-competitive), assessing selectivity against related enzymes, and ultimately, progressing to cell-based and in vivo models to establish therapeutic potential. The methodologies and comparative data presented herein are the critical first step in elucidating the pharmacological profile of this and other novel chemical entities.

References

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  • biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives - Benchchem.
  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed.
  • Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC.
  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC.
  • Acetyl-cholinesterase-inhibitors reconsidered. A narrative review of post-marketing studies on Alzheimer's disease - PMC.
  • Are All COX-2 Inhibitors Created Equal? | Hypertension.
  • DPP-4 inhibitors in the management of type 2 diabetes: A critical review of head-to-head trials - ORBi.
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  • Ellman's Assay Protocol - BroadPharm.
  • COX-2 Selective Inhibitors | Selleckchem.com.
  • Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else?.
  • potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain.
  • Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide - Benchchem.
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  • Cox-2 Specific Inhibitors Comparisons - RxFiles.
  • (PDF) Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis - ResearchGate.
  • Selective cyclooxygenase‐2 inhibitors: similarities and differences - Taylor & Francis.
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  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem.
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  • Dipeptidyl peptidase-4 inhibitors for treatment of type 2 diabetes mellitus in the clinical setting: systematic review and meta-analysis | The BMJ.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC.
  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - Food & Function (RSC Publishing) DOI:10.1039/C3FO60262A.
  • DPP-4 選択性 阻害剤.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors | PNAS.
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  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • DPP (IV) Inhibitor Screening Assay Kit ( Cat # KA1311 V.01 ) 1 Background Dipeptidyl peptidase IV (DPP (IV)), - Novus Biologicals. Available at:

  • Full article: Diabetes type 2 management: what are the differences between DPP-4 inhibitors and how do you choose? - Taylor & Francis.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate.
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  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
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  • DPP (IV) Inhibitor Screening Assay Kit - Cayman Chemical.
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Safety Operating Guide

Navigating the Disposal of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid, a compound characterized by its carboxylic acid, amide, and ketone functionalities. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally similar compounds and established chemical waste management principles to ensure a conservative and safety-conscious approach.

Hazard Profile and Core Safety Principles

Due to its chemical structure, 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid is anticipated to share hazards with related butanoic acid and diphenyl derivatives. Structurally analogous compounds are known to cause skin and serious eye irritation[1][2]. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should ideally be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols[3][4].

The fundamental principle of disposal is the segregation of chemical waste. Never mix 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid waste with incompatible materials. Key incompatibilities for acidic compounds include:

  • Bases: Mixing with strong bases can cause a vigorous and exothermic neutralization reaction.

  • Oxidizing Agents: Contact with strong oxidizers can lead to potentially violent reactions[5][6].

  • Cyanides and Sulfides: Acidification of cyanide or sulfide waste streams can generate highly toxic hydrogen cyanide or hydrogen sulfide gas[5][7].

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid is through a licensed professional hazardous waste disposal service[3]. Do not attempt to dispose of this chemical down the drain[7][8][9].

Phase 1: Waste Collection
  • Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with organic acids, such as high-density polyethylene (HDPE)[3][5]. Avoid using metal containers, as acids can cause corrosion[5].

  • Segregate Waste Streams: Maintain separate waste containers for solid waste and liquid waste.

    • Solid Waste: Includes contaminated PPE (gloves, etc.), weighing papers, and any solid residue of the compound.

    • Liquid Waste: Encompasses solutions containing the compound. If mixed with solvents, ensure these are also properly segregated (e.g., halogenated vs. non-halogenated solvents)[7].

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid"

    • The concentration or estimated quantity.

    • The words "Hazardous Waste" and "Corrosive" (as a precaution for its acidic nature)[3].

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Phase 2: Waste Storage
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][5]. This area should be away from general lab traffic, drains, and sources of ignition[3].

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks or spills[3].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[5][8]. Do not overfill the container; leave at least one inch of headspace to allow for expansion[5].

Phase 3: Professional Disposal
  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for the collection of the waste.

  • Documentation: Complete any necessary waste manifest forms provided by the disposal service, ensuring all information is accurate and complete.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial to minimize risk.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and alert your laboratory supervisor and EH&S department.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood[3].

  • Don PPE: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves[3].

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it into the designated solid hazardous waste container[6]. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and soak up the spill[3].

  • Collect Waste: Place the absorbent material and any contaminated debris into a sealable, properly labeled container for hazardous waste[3].

  • Decontaminate: Clean the spill area thoroughly. The choice of decontamination solution will depend on the surface and any solvents used. Consult your institution's safety protocols.

  • Restock: Replenish any spill response supplies used.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid.

Disposal Workflow for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal handling Handle with appropriate PPE in a fume hood container Select & Label Compatible Waste Container handling->container solid_waste Solid Waste (Contaminated PPE, etc.) container->solid_waste liquid_waste Liquid Waste (Solutions) container->liquid_waste saa Store in Designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa secondary_containment Use Secondary Containment saa->secondary_containment ehs_contact Contact EH&S or Licensed Contractor secondary_containment->ehs_contact pickup Schedule Waste Pickup ehs_contact->pickup

Caption: A flowchart outlining the procedural steps for the safe disposal of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid.

Summary of Key Information

Aspect Guideline Rationale
Primary Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with regulations and proper handling of potentially hazardous material.[3]
PPE Safety goggles, lab coat, chemical-resistant glovesProtects against potential skin and eye irritation.[1][2]
Waste Container Compatible, sealable, clearly labeled (HDPE recommended)Prevents leaks, reactions, and ensures proper identification of waste.[3][5]
Segregation Separate from bases, oxidizers, cyanides, and sulfidesAvoids dangerous chemical reactions such as neutralization, oxidation, or release of toxic gases.[5][6][7]
Storage Designated Satellite Accumulation Area with secondary containmentMinimizes risk of spills and exposure to lab personnel.[3][5]
Spill Cleanup Use inert absorbent materialSafely contains and removes spilled material without reacting with it.[3]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid, thereby protecting themselves, their colleagues, and the environment.

References

  • NextSDS. 4-OXO-4-(2-OXO-1,2-DIPHENYLETHOXY)BUTANOIC ACID - Chemical Substance Information. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Butanoic acid, 4-oxo-4-[(2-phenylethyl)amino]- - Substance Details - SRS. [Link]

  • NextSDS. 4-OXO-4-((1-PHENYLETHYL)AMINO)-2-BUTENOIC ACID - Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoic acid. PubChem Compound Summary for CID 2735456. [Link]

  • National Center for Biotechnology Information. (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid. PubChem Compound Summary for CID 89036. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Breckland Scientific Supplies Ltd. Butanoic Acid - SAFETY DATA SHEET. [Link]

  • University of Wollongong. LABORATORY WASTE DISPOSAL GUIDELINES. [Link]

  • Unidentified. Laboratory Waste Disposal Guidelines. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • Unidentified. "butanoic acid" Search Result > Chemical Safety in Schools. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Butyric acid. [Link]

  • Saint Mary's University. HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES. [Link]

  • Unidentified. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • UFF. Chemical Waste Management for Laboratories. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • mzCloud. 4 Oxo 4 3 oxo 2 decanyl amino butanoic acid. [Link]

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